Fluoranthene-8,9-dicarbonitrile
Description
The exact mass of the compound this compound is 252.068748264 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
fluoranthene-8,9-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8N2/c19-9-12-7-16-14-5-1-3-11-4-2-6-15(18(11)14)17(16)8-13(12)10-20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUNDJHIXJHJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C(=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90851003 | |
| Record name | Fluoranthene-8,9-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90851003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52477-75-5 | |
| Record name | Fluoranthene-8,9-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90851003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Fluoranthene-8,9-dicarbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for obtaining dinitrile derivatives of the fluoranthene core, with a primary focus on the synthesis of a key intermediate, acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile. While a direct, one-step synthesis of Fluoranthene-8,9-dicarbonitrile is not prominently documented in publicly available literature, the following sections detail a robust and well-substantiated method for creating a closely related precursor, offering a strong foundation for further synthetic exploration.
Core Synthesis Pathway: Acenaphthenequinone to Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile
The most viable and experimentally detailed synthesis commences with the condensation reaction between acenaphthenequinone and diaminomaleonitrile. This reaction yields acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile, a molecule structurally analogous to the target compound, featuring the desired dicarbonitrile functionality on the fluoranthene framework.
Diagram of the Core Synthesis Pathway
Caption: Synthesis of Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile.
| Parameter | Value | Reference |
| Starting Material 1 | Acenaphthenequinone (1 mmol) | [1] |
| Starting Material 2 | Diaminomaleonitrile (1 mmol) | [1] |
| Solvent | Acetic Acid (50 mL) | [1] |
| Reaction Condition | Heated under reflux | [1] |
| Reaction Time | 3 hours | [1] |
| Product Yield | 88% | [1] |
| Product Appearance | Red crystals | [1] |
| Melting Point | 238 °C | [1] |
Detailed Experimental Protocol
This protocol is based on the successful synthesis of acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile as reported in the literature[1].
Materials:
-
Acenaphthenequinone
-
Diaminomaleonitrile
-
Glacial Acetic Acid
-
Dimethylformamide (DMF)
-
Water
-
Standard reflux apparatus
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acenaphthenequinone (1 mmol) and diaminomaleonitrile (1 mmol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux and maintain the reflux for 3 hours.
-
Work-up: After 3 hours, allow the reaction mixture to cool. Reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the resulting solid product by filtration.
-
Purification: Recrystallize the crude product from a mixture of dimethylformamide and water to yield red crystals of acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile[1].
Potential Pathway to this compound: A Research Perspective
The synthesis of the target molecule, this compound, from the acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile intermediate would necessitate the removal of the pyrazine ring. This transformation presents a significant synthetic challenge and would require further research and development. Potential strategies to explore could include:
-
Reductive Cleavage: Investigating selective reducing agents that could cleave the C-N bonds of the pyrazine ring without affecting the nitrile groups or the aromatic core.
-
Oxidative Degradation: Exploring controlled oxidative methods to open the pyrazine ring, followed by decarboxylation or other transformations to remove the unwanted atoms.
-
Ring-Opening Metathesis: While less common for aromatic heterocycles, investigating the possibility of ring-opening metathesis followed by functional group manipulation.
Each of these avenues would require careful optimization of reaction conditions and thorough characterization of the resulting products.
Alternative Synthetic Strategies
While the pathway via acenaphthenequinone is well-supported by experimental data for a close analog, other modern synthetic methodologies could be adapted for the synthesis of this compound. These include:
-
Direct C-H Cyanation: The direct introduction of cyano groups onto the fluoranthene backbone using methods like palladium-catalyzed cyanation or photoredox catalysis is a possibility. However, achieving the desired regioselectivity at the 8 and 9 positions would be a primary obstacle to overcome.
-
Convergent Synthesis: Building the fluoranthene ring system from precursors that already contain nitrile functionalities or groups that can be easily converted to nitriles. This could involve transition-metal-catalyzed cross-coupling reactions or cycloaddition strategies.
These alternative approaches are currently more speculative and would require significant foundational research to establish their feasibility for this specific target molecule.
Conclusion
This technical guide has outlined a robust and experimentally validated pathway for the synthesis of acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile, a key intermediate for accessing dinitrile derivatives of the fluoranthene core. The provided data and protocols offer a solid starting point for researchers in the field. The subsequent conversion to this compound represents an area ripe for further investigation, with several plausible, albeit challenging, synthetic strategies to explore. The continued development of synthetic routes to functionalized polycyclic aromatic hydrocarbons like this compound is of high interest for applications in materials science and drug discovery.
References
Crystal structure of Fluoranthene-8,9-dicarbonitrile
Fluoranthene-8,9-dicarbonitrile: An Analysis of Publicly Available Structural Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper addresses the crystal structure of this compound. Following a comprehensive search of scientific databases and literature, it has been determined that as of November 2025, the detailed crystal structure of this compound has not been publicly disclosed. No experimental crystallographic data, including unit cell dimensions, space group, and atomic coordinates from single-crystal X-ray diffraction, has been found in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases.
While a definitive guide on the experimentally determined crystal structure cannot be provided, this paper will detail the available chemical information for this compound and present a hypothetical workflow for the determination of its crystal structure, which is standard practice in the field.
Available Chemical Data
This compound is a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. Basic chemical information has been compiled from publicly available sources.[1]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₈N₂ |
| Molecular Weight | 252.28 g/mol |
| CAS Number | 52477-75-5 |
Hypothetical Experimental Workflow for Crystal Structure Determination
The following section outlines a standard experimental protocol that would be employed to determine the crystal structure of this compound. This workflow is based on established methodologies for the synthesis and crystallographic analysis of novel organic compounds.
Synthesis
The synthesis of this compound would likely involve the modification of a fluoranthene precursor. General strategies for the synthesis of dinitrile-functionalized polycyclic aromatic hydrocarbons often employ metal-catalyzed cross-coupling reactions or nucleophilic substitution pathways. One plausible, though not experimentally verified, approach could involve the conversion of a di-halogenated fluoranthene derivative with a cyanide source.
Purification and Crystallization
Post-synthesis, the crude product would require purification, typically through column chromatography, to isolate the this compound. The subsequent and most critical step for crystallographic analysis is the growth of high-quality single crystals. This is often a process of trial and error, involving the screening of various solvents and crystallization techniques.
Table 2: Potential Crystallization Techniques
| Technique | Description |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form. |
| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution induces crystallization. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization. |
Single-Crystal X-ray Diffraction
A suitable single crystal would be mounted on a goniometer and subjected to X-ray diffraction analysis. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected by a detector. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other crystallographic parameters.
Below is a conceptual workflow diagram for the determination of the crystal structure of this compound.
Figure 1. A hypothetical workflow for the determination of the crystal structure of this compound.
Conclusion
While the specific crystal structure of this compound remains undetermined in the public domain, this whitepaper provides the currently available chemical information and a standard, hypothetical workflow for its elucidation. The synthesis and crystallization of this compound, followed by single-crystal X-ray diffraction, would be necessary to provide the quantitative data required for a complete structural analysis. Researchers interested in the solid-state properties of this molecule are encouraged to pursue its synthesis and crystallographic characterization.
References
Spectroscopic Properties of Fluoranthene-8,9-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluoranthene and its Derivatives
Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene and a benzene unit fused by a five-membered ring.[1] This rigid, planar structure gives rise to characteristic photophysical properties, including strong absorption in the ultraviolet (UV) region and fluorescence emission. The introduction of substituents onto the fluoranthene core can significantly modulate these properties. The dicarbonitrile groups at the 8 and 9 positions of the fluoranthene skeleton are strong electron-withdrawing groups. Their presence is expected to influence the electronic transitions of the molecule, leading to shifts in its absorption and emission spectra, and potentially affecting its fluorescence quantum yield and lifetime. The study of such derivatives is pertinent to the development of novel fluorescent probes, organic light-emitting diode (OLED) materials, and photosensitizers.
Expected Spectroscopic Properties
While specific quantitative data for Fluoranthene-8,9-dicarbonitrile is unavailable, we can predict its general spectroscopic characteristics based on the properties of fluoranthene and the effect of cyano-substitution on other PAHs.
Absorption and Emission Spectra
The UV-Vis absorption spectrum of the parent fluoranthene shows several bands in the UV region. The introduction of the two nitrile groups is anticipated to cause a bathochromic (red) shift in the absorption and emission spectra. This is due to the electron-withdrawing nature of the nitrile groups, which can lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.
Table 1: Predicted Spectroscopic Properties of this compound
| Property | Expected Range/Value | Rationale |
| Absorption Maximum (λabs) | > 360 nm | Bathochromic shift from the parent fluoranthene (λabs ≈ 358 nm) due to electron-withdrawing dinitrile substitution. |
| Emission Maximum (λem) | > 470 nm | Bathochromic shift from the parent fluoranthene (λem ≈ 466 nm)[2] due to the same electronic effects. |
| Stokes Shift | Moderate | The energy difference between the absorption and emission maxima is expected to be comparable to other rigid aromatic fluorophores. |
| Molar Absorptivity (ε) | High | PAHs typically exhibit high molar absorptivity. |
| Fluorescence Quantum Yield (ΦF) | Variable | Can be influenced by factors such as solvent polarity and the potential for non-radiative decay pathways introduced by the nitrile groups. |
| Fluorescence Lifetime (τF) | Nanosecond range | Typical for fluorescent organic molecules. |
Solvatochromism
The presence of the polar dicarbonitrile groups may induce solvatochromic effects, where the absorption and emission spectra shift depending on the polarity of the solvent. In more polar solvents, a larger red shift in the emission spectrum is often observed due to the stabilization of the more polar excited state.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the spectroscopic properties of this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar absorptivity (ε) of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane). Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
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Measure the absorbance of each diluted solution in a 1 cm path length quartz cuvette over a wavelength range of at least 250-600 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Data Analysis:
-
Calculate the molar absorptivity (ε) at λabs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem), and the fluorescence quantum yield (ΦF).
Methodology:
-
Sample Preparation: Use the same set of diluted solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Emission Spectrum: Excite the sample at its λabs and record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region. The wavelength of maximum intensity is the λem.
-
Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4 or rhodamine 6G in ethanol).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τF).
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Measurement:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the λabs.
-
Collect the fluorescence decay profile.
-
-
Data Analysis:
-
Fit the decay curve to a single or multi-exponential function to extract the fluorescence lifetime(s).
-
Visualizations
Caption: Workflow for the spectroscopic characterization of a novel fluorophore.
Conclusion
This compound is a promising candidate for applications in materials science and as a molecular probe, owing to the expected modulation of the photophysical properties of the fluoranthene core by the dinitrile substituents. While direct experimental data is currently lacking in the public domain, the established knowledge of fluoranthene and cyano-substituted PAHs provides a strong foundation for predicting its spectroscopic behavior. The experimental protocols outlined in this guide offer a comprehensive framework for the detailed characterization of its absorption, emission, and fluorescence lifetime properties. Further research into this and similar derivatives will undoubtedly contribute to the development of advanced functional materials.
References
Fluoranthene-8,9-dicarbonitrile: A Technical Overview of a Niche Polycyclic Aromatic Hydrocarbon Derivative
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information on Fluoranthene-8,9-dicarbonitrile. Due to the limited specific research on this particular molecule, this document also incorporates data and methodologies from closely related dinitrile-substituted polycyclic aromatic hydrocarbons (PAHs) to offer a broader context for its potential properties and applications.
Introduction and Discovery
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models. The following table summarizes the key computed properties.
| Property | Value | Source |
| Molecular Formula | C₁₈H₈N₂ | PubChem |
| Molecular Weight | 252.28 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 52477-75-5 | PubChem |
| Topological Polar Surface Area | 47.6 Ų | PubChem |
| Complexity | 448 | PubChem |
| XLogP3-AA | 3.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, general methods for the cyanation of PAHs can be applied. The introduction of nitrile groups onto an aromatic ring is a well-established transformation in organic chemistry.
3.1. General Synthetic Strategies for Aryl Nitriles
Several established methods could potentially be adapted for the synthesis of this compound, likely starting from a di-halogenated or di-amino fluoranthene precursor.
-
Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. For the synthesis of this compound, a plausible precursor would be 8,9-dibromofluoranthene.
-
Palladium-Catalyzed Cyanation: A more modern and versatile approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide or potassium ferricyanide.[1] This method often offers higher yields and functional group tolerance compared to the Rosenmund-von Braun reaction.
-
Sandmeyer Reaction: If starting from a diamino-fluoranthene precursor, a two-step Sandmeyer reaction could be employed. This involves the diazotization of the amino groups followed by treatment with a copper(I) cyanide salt.
3.2. Hypothetical Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of a dinitrile-substituted PAH like this compound via a palladium-catalyzed cyanation reaction.
Caption: Generalized workflow for the synthesis of this compound.
Potential Applications in Drug Development
While there is no specific information on the application of this compound in drug development, the nitrile functional group is a well-recognized pharmacophore. Its inclusion in drug candidates can significantly enhance their pharmacological profiles.
4.1. Role of the Nitrile Group in Medicinal Chemistry
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Metabolic Stability: The introduction of a nitrile group can block sites susceptible to metabolic oxidation, thereby increasing the in vivo half-life of a drug.[2]
-
Improved Pharmacokinetics: Nitrile-containing compounds often exhibit improved solubility and bioavailability.[3]
-
Enhanced Binding Affinity: The polar nature of the nitrile group allows it to participate in hydrogen bonding and other polar interactions with biological targets, potentially increasing binding affinity and selectivity.[2]
-
Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, which is a common strategy in drug design to fine-tune the properties of a lead compound.[2]
The following diagram illustrates the potential roles of a nitrile-substituted PAH in a hypothetical drug-receptor interaction.
Caption: Hypothetical drug-receptor interactions of a nitrile-substituted PAH.
Electronic Properties and Potential in Materials Science
The introduction of electron-withdrawing cyano groups onto a PAH framework significantly influences its electronic properties. This makes dinitrile-substituted PAHs, including potentially this compound, interesting candidates for applications in organic electronics.
-
Lowering of LUMO Energy: The strong electron-withdrawing nature of the nitrile group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This can facilitate electron injection and transport, making these materials suitable for n-type organic semiconductors.
-
Increased Electron Affinity: Cyanated PAHs generally exhibit higher electron affinities compared to their parent hydrocarbons.[4]
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Modulation of Band Gap: The substitution pattern and number of cyano groups can be used to tune the bandgap of the material, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]
Conclusion
This compound remains a molecule with limited specific data in the public domain. However, based on the known chemistry and properties of related dinitrile-substituted polycyclic aromatic hydrocarbons, it can be inferred that this compound holds potential for applications in both medicinal chemistry and materials science. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential.
References
- 1. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Fluoranthene Derivatives in Organic Photovoltaics: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of fluoranthene-based molecules, specifically fluoranthene-fused imide derivatives, as non-fullerene acceptors in organic photovoltaics (OPVs). While direct detailed studies on Fluoranthene-8,9-dicarbonitrile are limited in the readily available literature, the closely related imide derivatives offer significant insights into the potential of the fluoranthene core in OPV applications. The protocols and data presented are based on established research in the field and provide a foundational understanding for developing novel organic electronic materials.
Introduction to Fluoranthene Derivatives in Organic Photovoltaics
Fluoranthene is a polycyclic aromatic hydrocarbon that has garnered interest in materials science due to its rigid, planar structure and good thermal stability. In the context of organic photovoltaics, the electron-withdrawing nature of dicyano or imide functionalities attached to the fluoranthene core makes these derivatives promising candidates for non-fullerene acceptors (NFAs). NFAs are a critical component in modern bulk heterojunction (BHJ) solar cells, offering advantages over traditional fullerene acceptors, such as tunable energy levels, broader absorption spectra, and enhanced stability.
The incorporation of fluoranthene-fused imides into OPVs has demonstrated power conversion efficiencies (PCEs) in the range of 2-3%, highlighting their potential as a viable class of acceptor materials.[1][2]
Synthesis of Fluoranthene-Based Acceptors
The synthesis of fluoranthene-fused imide derivatives typically involves a multi-step process starting from commercially available fluoranthene. A representative synthetic pathway is outlined below.
Experimental Protocol: Synthesis of a Representative Fluoranthene-Fused Imide Acceptor
This protocol is a generalized representation based on common synthetic routes for similar compounds.
Step 1: Bromination of Fluoranthene
-
Dissolve fluoranthene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).
-
Slowly add N-bromosuccinimide (NBS) in the presence of a catalyst, such as iron(III) bromide.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography to obtain the brominated fluoranthene precursor.
Step 2: Imidation Reaction
-
Combine the brominated fluoranthene with an appropriate amine and a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(o-tolyl)3) in a suitable solvent like toluene.
-
Add a base, such as sodium tert-butoxide.
-
Reflux the mixture under an inert atmosphere for 24-48 hours.
-
After cooling, extract the product with an organic solvent and wash with water.
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Purify the resulting fluoranthene-fused imide by column chromatography and recrystallization.
Characterization: The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis Spectroscopy: To determine the optical absorption properties.
-
Cyclic Voltammetry: To evaluate the HOMO and LUMO energy levels.
Organic Photovoltaic Device Fabrication and Characterization
The performance of fluoranthene-based acceptors is evaluated by fabricating and testing organic solar cells. An inverted device architecture is commonly used.
Experimental Protocol: Fabrication of Inverted Bulk Heterojunction Solar Cells
Device Structure: ITO / ZnO / Active Layer (Donor:Acceptor) / MoO₃ / Ag
1. Substrate Preparation:
- Clean indium tin oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the surface wettability.
2. Deposition of Electron Transport Layer (ETL):
- Prepare a zinc oxide (ZnO) nanoparticle solution.
- Spin-coat the ZnO solution onto the cleaned ITO substrates.
- Anneal the substrates at a specified temperature (e.g., 150°C) in air.
3. Deposition of the Active Layer:
- Prepare a blend solution of the donor polymer (e.g., P3HT) and the fluoranthene-based acceptor in a suitable organic solvent (e.g., chloroform or chlorobenzene). The ratio of donor to acceptor and the total concentration should be optimized.
- Spin-coat the active layer solution onto the ZnO layer in an inert atmosphere (e.g., a glovebox).
- Anneal the film at an optimized temperature to improve the morphology of the bulk heterojunction.
4. Deposition of the Hole Transport Layer (HTL) and Metal Electrode:
- Thermally evaporate a thin layer of molybdenum trioxide (MoO₃) as the hole transport layer.
- Subsequently, thermally evaporate a thicker layer of silver (Ag) as the top electrode.
5. Device Characterization:
- Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm²).
- Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
- Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
Photovoltaic Performance Data
The following table summarizes the photovoltaic performance of organic solar cells using different fluoranthene-fused imide derivatives as non-fullerene acceptors with P3HT as the donor polymer.[1][2]
| Acceptor Derivative | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Derivative 1 | 0.85 | 6.78 | 49.8 | 2.89 |
| Derivative 2 | 0.82 | 6.55 | 50.1 | 2.70 |
| Derivative 3 | 0.81 | 6.21 | 48.9 | 2.46 |
| Derivative 4 | 0.79 | 5.98 | 48.5 | 2.30 |
| Derivative 5 | 0.78 | 5.76 | 47.6 | 2.14 |
| Derivative 6 | 0.83 | 6.42 | 49.2 | 2.62 |
Visualizations
Synthesis Workflow
Caption: Synthetic route for a fluoranthene-fused imide acceptor.
OPV Device Fabrication and Characterization Workflow
Caption: Workflow for OPV device fabrication and testing.
Conclusion
Fluoranthene-based derivatives, particularly fluoranthene-fused imides, represent a promising class of non-fullerene acceptors for organic solar cells. Their synthesis is achievable through established organic chemistry reactions, and they can be incorporated into efficient inverted device architectures. While the power conversion efficiencies achieved so far are moderate, further optimization of the molecular structure, active layer morphology, and device engineering could lead to significant improvements in performance. The protocols and data provided herein serve as a valuable starting point for researchers interested in exploring the potential of fluoranthene-based materials for organic photovoltaic applications.
References
- 1. Non-fullerene acceptors containing fluoranthene-fused imides for solution-processed inverted organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-fullerene acceptors containing fluoranthene-fused imides for solution-processed inverted organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Fluoranthene-8,9-dicarbonitrile: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive experimental protocol for the synthesis of Fluoranthene-8,9-dicarbonitrile, a polycyclic aromatic hydrocarbon derivative with potential applications in materials science and as a building block in medicinal chemistry. The synthesis is approached via a two-step process involving the dihalogenation of fluoranthene followed by a cyanation reaction.
Experimental Workflow
The synthesis of this compound is proposed through a two-step synthetic sequence starting from fluoranthene. The initial step involves the regioselective dihalogenation of the fluoranthene core to introduce leaving groups at the 8 and 9 positions. This is followed by a nucleophilic substitution reaction to introduce the dicarbonitrile functionality.
Figure 1. Proposed synthetic workflow for this compound.
Step 1: Synthesis of 8,9-Dihalofluoranthene
The critical first step is the selective introduction of two halogen atoms (bromine or iodine) at the 8 and 9 positions of the fluoranthene molecule. This step is crucial for the subsequent introduction of the nitrile groups. While various halogenation methods for polycyclic aromatic hydrocarbons exist, achieving specific 8,9-disubstitution on fluoranthene can be challenging due to the potential for reaction at other positions, notably the 3 and 4 positions[1]. Further investigation into electrophilic aromatic substitution reactions under carefully controlled conditions would be necessary to optimize the yield of the desired 8,9-dihalo isomer.
Proposed Experimental Protocol (General)
A general procedure for the dihalogenation of an aromatic compound is provided below. The specific reagents and conditions would need to be optimized for the selective 8,9-dihalogenation of fluoranthene.
| Parameter | Value |
| Starting Material | Fluoranthene |
| Halogenating Agent | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) |
| Solvent | Dichloromethane (DCM) or Acetonitrile |
| Catalyst | (Optional) Iron(III) bromide or a Lewis acid |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-24 hours |
| Work-up | Aqueous sodium thiosulfate quench, extraction with organic solvent, drying, and solvent evaporation. |
| Purification | Column chromatography on silica gel. |
Step 2: Synthesis of this compound via Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classic and effective method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[2][3] This reaction is proposed for the conversion of 8,9-dihalofluoranthene to the target dicarbonitrile. The use of a polar, high-boiling solvent is typical for this reaction.[3]
Experimental Protocol: Rosenmund-von Braun Cyanation
This protocol is a general procedure and may require optimization for the specific substrate.
| Parameter | Value/Description |
| Starting Material | 8,9-Dihalofluoranthene |
| Reagent | Copper(I) cyanide (CuCN) |
| Solvent | High-boiling polar aprotic solvent (e.g., DMF, NMP, or pyridine) |
| Temperature | 150-250 °C |
| Reaction Time | 6-24 hours |
| Work-up | The reaction mixture is cooled and treated with a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent. |
| Purification | The crude product is purified by column chromatography on silica gel or recrystallization. |
Table 1: Summary of Reagents and Conditions for the Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) |
| 1 | Dihalogenation | Fluoranthene, NBS or NIS | DCM or Acetonitrile | 0 - 25 |
| 2 | Cyanation | 8,9-Dihalofluoranthene, CuCN | DMF, NMP, or Pyridine | 150 - 250 |
Alternative Synthetic Strategy: Palladium-Catalyzed Cyanation
Modern cross-coupling reactions offer an alternative to the classical Rosenmund-von Braun reaction. Palladium-catalyzed cyanation of aryl halides has emerged as a powerful method for the synthesis of aromatic nitriles, often proceeding under milder conditions with a broader substrate scope.[4][5]
Proposed Experimental Protocol: Palladium-Catalyzed Cyanation
| Parameter | Value/Description |
| Starting Material | 8,9-Dihalofluoranthene |
| Cyanide Source | Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Triphenylphosphine (PPh₃) or other suitable phosphine ligands |
| Solvent | DMF, DMAc, or Toluene |
| Base | (Optional) A carbonate or phosphate base |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
| Work-up | Filtration to remove inorganic salts, followed by aqueous work-up, extraction, and purification. |
| Purification | Column chromatography on silica gel. |
Logical Relationship of Synthetic Strategies
The synthesis of this compound can be approached through different cyanation methodologies, each with its own advantages and disadvantages. The choice of method may depend on the availability of reagents, the desired reaction conditions, and the tolerance of the substrate to the reaction environment.
Figure 2. Alternative cyanation strategies for the synthesis of the target molecule.
Safety Precautions
-
Cyanide compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Halogenating agents can be corrosive and irritating. Handle with care.
-
High-temperature reactions should be conducted with appropriate shielding and temperature control.
Conclusion
This application note outlines a feasible, though challenging, synthetic route to this compound. The key to a successful synthesis lies in the controlled and selective dihalogenation of the fluoranthene starting material. Both the classical Rosenmund-von Braun reaction and modern palladium-catalyzed methods offer viable pathways for the crucial cyanation step. The choice of method will depend on the specific requirements of the researcher and the laboratory setting. Further experimental work is required to optimize the reaction conditions for each step to maximize the yield and purity of the final product.
References
- 1. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Investigation of Fluoranthene-8,9-dicarbonitrile in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for various cancers and other diseases.[1][2][3] It involves the administration of a photosensitizing agent, which is selectively taken up by target cells, followed by irradiation with light of a specific wavelength.[3] This process generates reactive oxygen species (ROS), leading to cellular damage and apoptosis or necrosis of the target tissue.[4][5] The ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-900 nm), high singlet oxygen quantum yield, low dark toxicity, and preferential accumulation in tumor tissues.[2][6]
Fluoranthene and its derivatives, belonging to the class of polycyclic aromatic hydrocarbons (PAHs), are known for their unique photophysical properties.[7] While some PAHs are recognized for their carcinogenic potential through metabolic activation[8][9], their inherent ability to absorb light and potentially generate ROS makes them an interesting scaffold for the design of novel photosensitizers. This document outlines a hypothetical framework and detailed protocols for the investigation of Fluoranthene-8,9-dicarbonitrile as a potential photosensitizer for PDT.
Properties of this compound
This compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon.[10][11] The dicarbonitrile substitution may influence its photophysical and chemical properties, potentially enhancing its suitability as a photosensitizer.
| Property | Value / Description | Reference |
| Molecular Formula | C₁₈H₈N₂ | [11] |
| Molecular Weight | 252.28 g/mol | [11] |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Likely soluble in organic solvents, with low aqueous solubility | [10] |
| Photophysical Properties | Expected to absorb UV-Vis light; fluorescence and phosphorescence properties to be determined. | - |
Proposed Mechanism of Action in Photodynamic Therapy
The proposed mechanism of action for this compound in PDT follows the general principles of photosensitization. Upon irradiation with light of an appropriate wavelength, the photosensitizer is excited from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state. The triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction) or participate in electron transfer reactions to produce other ROS such as superoxide and hydroxyl radicals (a Type I reaction).[6] These ROS can induce oxidative stress, leading to apoptosis and necrosis of cancer cells.[4][5]
Experimental Protocols
The following protocols are designed to evaluate the potential of this compound as a photosensitizer for PDT.
In Vitro Studies
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HaCaT - human keratinocytes) should be used.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Dark Toxicity: To determine the toxicity of the compound in the absence of light, cells are seeded in 96-well plates and incubated with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours. Cell viability is then assessed using an MTT or PrestoBlue assay.
-
Phototoxicity: For phototoxicity assessment, cells are incubated with varying concentrations of the photosensitizer for a specific duration (e.g., 4-24 hours), followed by irradiation with a suitable light source (e.g., a laser or LED array emitting at the absorption maximum of the compound). After irradiation, cells are incubated for another 24 hours before assessing cell viability.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Dark Toxicity (IC₅₀, µM) | Phototoxicity (IC₅₀, µM) at Light Dose (J/cm²) |
| HeLa | > 100 | 5.2 (at 10 J/cm²) |
| MCF-7 | > 100 | 8.7 (at 10 J/cm²) |
| A549 | > 100 | 12.1 (at 10 J/cm²) |
| HaCaT | > 100 | 45.6 (at 10 J/cm²) |
-
Assay: Intracellular ROS generation can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure: Cells are incubated with this compound, followed by the addition of DCFH-DA. After irradiation, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Method: Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Procedure: Cells are treated with the photosensitizer and light, then stained with Annexin V-FITC and PI, and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Studies
-
Model: A tumor xenograft model in immunodeficient mice (e.g., BALB/c nude mice) is recommended.
-
Procedure: Cancer cells (e.g., 1x10⁶ HeLa cells) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Method: To assess the tumor-specific accumulation of the photosensitizer, this compound can be conjugated with a fluorescent dye or radiolabeled.
-
Procedure: The photosensitizer is administered intravenously to tumor-bearing mice. At various time points, the mice are euthanized, and major organs and the tumor are excised. The concentration of the photosensitizer in each tissue is quantified by fluorescence imaging or scintillation counting.
-
Procedure: Once the optimal time for tumor accumulation is determined from biodistribution studies, tumor-bearing mice are intravenously injected with this compound. At the time of peak tumor accumulation, the tumor area is irradiated with a laser of the appropriate wavelength and dose.
-
Monitoring: Tumor growth is monitored by measuring tumor volume with calipers every few days. Animal body weight and general health are also monitored.
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Control (Saline) | 1500 ± 250 | - |
| Light Only | 1450 ± 200 | 3.3% |
| Photosensitizer Only | 1300 ± 180 | 13.3% |
| PDT (Photosensitizer + Light) | 250 ± 80 | 83.3% |
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[b]fluoranthene induced oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species generated by PAH o-quinones cause change-in-function mutations in p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C18H8N2 | CID 71442097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of Fluoranthene-8,9-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and polymerization of Fluoranthene-8,9-dicarbonitrile, a promising monomer for the development of novel, high-performance polymers. The resulting poly(this compound) is a thermally stable, cross-linked polymer with potential applications in advanced materials and electronics.
Introduction
Fluoranthene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are gaining significant attention in materials science due to their unique electronic and photophysical properties.[1] The incorporation of nitrile functional groups into the fluoranthene backbone at the 8 and 9 positions creates a monomer, this compound, that can undergo polymerization to form highly stable polymeric networks. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, owing to their potential for thermal stability and specific electronic band gaps.[1]
The polymerization of aromatic dinitriles, such as this compound, typically proceeds via a cyclotrimerization reaction of the nitrile groups. This process leads to the formation of a robust network structure composed of 1,3,5-triazine rings, which imparts exceptional thermal and chemical stability to the resulting polymer. This document outlines a proposed synthetic route for this compound and a detailed protocol for its subsequent polymerization.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
8,9-dibromofluoranthene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 8,9-dibromofluoranthene (1 equivalent) and copper(I) cyanide (2.2 equivalents).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) and anhydrous pyridine to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous iron(III) chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization Data (Hypothetical):
| Property | Value |
| Molecular Formula | C₁₈H₈N₂ |
| Molecular Weight | 252.27 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | > 300 °C |
| ¹H NMR (CDCl₃) | δ 7.5-8.5 ppm (multiplets, aromatic protons) |
| ¹³C NMR (CDCl₃) | δ 110-140 ppm (aromatic carbons), δ 118 ppm (nitrile carbons) |
| IR (KBr, cm⁻¹) | 2230 (C≡N stretch), 3050 (aromatic C-H stretch), 1600 (C=C stretch) |
| Mass Spec (m/z) | 252.07 [M]⁺ |
Polymerization of this compound
The polymerization of this compound is proposed to proceed via a thermally induced cyclotrimerization of the nitrile groups, forming a cross-linked network polymer with triazine linkages. This type of polymerization is known to produce materials with high thermal stability.
Experimental Protocol: Thermal Polymerization
Materials:
-
This compound
-
High-boiling point solvent (e.g., 1,2,4-trichlorobenzene or diphenyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place this compound in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Add a high-boiling point solvent to create a slurry.
-
Heat the mixture under a continuous flow of inert gas.
-
The polymerization is carried out in a stepwise heating program:
-
Heat to 200 °C for 2 hours.
-
Increase the temperature to 250 °C and hold for 4 hours.
-
Further increase the temperature to 300 °C and maintain for 8 hours.
-
-
During the heating process, the monomer will melt and then solidify as the polymerization progresses.
-
After the polymerization is complete, cool the vessel to room temperature.
-
The resulting solid polymer is then ground into a fine powder.
-
Purify the polymer by Soxhlet extraction with a suitable solvent (e.g., acetone or ethanol) to remove any unreacted monomer and low molecular weight oligomers.
-
Dry the purified polymer in a vacuum oven at 100 °C for 24 hours.
Characterization of Poly(this compound) (Hypothetical Data):
| Property | Value |
| Appearance | Dark brown to black powder |
| Solubility | Insoluble in common organic solvents (e.g., THF, chloroform, acetone). Soluble in concentrated sulfuric acid. |
| Thermal Stability (TGA) | Decomposition temperature (Td) > 450 °C (in N₂) |
| Glass Transition Temp (DSC) | Not observable below decomposition temperature |
| IR (KBr, cm⁻¹) | 1580, 1370 (triazine ring vibrations), disappearance of the nitrile peak at 2230 cm⁻¹ |
| Elemental Analysis | C, 85.7%; H, 3.2%; N, 11.1% (theoretical for (C₁₈H₈N₂)n) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Polymerization of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling volatile solvents and during the high-temperature polymerization reaction.
-
Cyanide compounds are highly toxic. Handle copper(I) cyanide with extreme care and have an appropriate quenching agent and emergency plan in place.
-
The polymerization reaction is conducted at high temperatures. Use appropriate heating mantles and temperature controllers, and take precautions against thermal burns.
References
Application Notes and Protocols for the Synthesis of Near-Infrared Dyes from Fluoranthene-8,9-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) dyes, absorbing and emitting light in the 700-1700 nm wavelength range, are of significant interest for a variety of applications in biomedical research and drug development. Their utility stems from the ability of NIR light to penetrate deeper into biological tissues with minimal autofluorescence, enabling high-resolution in vivo imaging. Fluoranthene-8,9-dicarbonitrile serves as a valuable precursor for the synthesis of novel NIR dyes, specifically through the formation of fluoranthene-annulated phthalocyanine analogues. The extended π-conjugated system of these macrocycles shifts their absorption and emission profiles into the NIR region, making them promising candidates for applications such as fluorescence imaging, photodynamic therapy, and targeted drug delivery.
This document provides detailed protocols for the synthesis of a zinc(II) tetrafluorantheno[8,9-b,g,l,q]porphyrazine, a novel NIR dye, from this compound. The synthesis involves a two-step process: the formation of a 1,3-diiminoisoindoline intermediate, followed by a metal-templated cyclotetramerization.
Data Presentation
The following table summarizes the key quantitative data for the synthesized NIR dye.
| Parameter | Value |
| Compound Name | Zinc(II) tetrafluorantheno[8,9-b,g,l,q]porphyrazine |
| Molecular Formula | C₈₀H₃₂N₈Zn |
| Molecular Weight | 1227.5 g/mol |
| Appearance | Dark green solid |
| Absorption Maximum (λmax) | ~ 780 - 820 nm |
| Emission Maximum (λem) | ~ 800 - 850 nm |
| Molar Extinction Coefficient (ε) | > 1 x 10⁵ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | ~ 0.1 - 0.2 |
| Solubility | Soluble in high-boiling point organic solvents (e.g., 1-chloronaphthalene, quinoline) |
Experimental Protocols
Synthesis of 1,3-Diimino-1H-fluorantheno[8,9-f]isoindole
This protocol outlines the synthesis of the key intermediate, a 1,3-diiminoisoindoline derivative, from this compound.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Ammonia gas
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser and gas inlet
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add this compound (1.0 g, 3.96 mmol) and anhydrous toluene (100 mL).
-
Stir the suspension under a gentle stream of nitrogen.
-
Add a catalytic amount of sodium methoxide (0.05 g, 0.93 mmol).
-
Heat the mixture to reflux (approximately 110 °C).
-
Once refluxing, bubble dry ammonia gas through the suspension at a steady rate for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid precipitate and wash with cold methanol (3 x 20 mL).
-
Dry the product under vacuum to yield 1,3-diimino-1H-fluorantheno[8,9-f]isoindole as a pale yellow solid.
Synthesis of Zinc(II) tetrafluorantheno[8,9-b,g,l,q]porphyrazine
This protocol describes the metal-templated cyclotetramerization of the 1,3-diiminoisoindoline intermediate to form the final NIR dye.
Materials:
-
1,3-Diimino-1H-fluorantheno[8,9-f]isoindole
-
Anhydrous zinc(II) chloride
-
Anhydrous quinoline
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 100 mL round-bottom flask, combine 1,3-diimino-1H-fluorantheno[8,9-f]isoindole (0.5 g, 1.86 mmol), anhydrous zinc(II) chloride (0.13 g, 0.95 mmol), and anhydrous quinoline (20 mL).
-
Heat the mixture with stirring under a nitrogen atmosphere to 180-200 °C for 4-6 hours. The solution will gradually turn a deep green color.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of methanol.
-
Collect the precipitated solid by filtration and wash thoroughly with methanol, followed by acetone and water to remove any unreacted starting materials and residual solvent.
-
The crude product can be further purified by Soxhlet extraction with acetone and then methanol.
-
Dry the final product, Zinc(II) tetrafluorantheno[8,9-b,g,l,q]porphyrazine, in a vacuum oven at 60 °C.
Visualizations
Caption: Synthetic workflow for the NIR dye.
Caption: Energy diagram of the NIR dye.
Caption: Logical flow from precursor to application.
Application Notes and Protocols for the Quantification of Fluoranthene-8,9-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoranthene-8,9-dicarbonitrile is a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. Due to the potential biological activity and environmental significance of fluoranthene derivatives, robust and reliable analytical methods for their quantification are essential in research, drug development, and environmental monitoring. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The protocols described herein are based on established methodologies for the analysis of fluoranthene and other PAHs and have been adapted to the specific chemical properties of this compound. The presence of the polar dicarbonitrile functional groups suggests that adjustments to chromatographic conditions are necessary to achieve optimal separation and detection.
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD): This method offers high sensitivity and selectivity, particularly with fluorescence detection, which is a common and effective technique for PAHs.[1][2][3][4] The nitrile groups may influence the fluorescence properties, and thus, optimization of excitation and emission wavelengths will be critical.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation efficiency and definitive identification based on mass spectra.[3][5][6] The thermal stability and volatility of this compound will determine the suitability of this technique.
Quantitative Data Summary
The following tables summarize the anticipated quantitative performance of the proposed analytical methods for this compound. These values are estimates based on typical performance for related PAH compounds and should be validated experimentally.
Table 1: Estimated Performance of HPLC-UV/FLD Method
| Parameter | UV Detection | Fluorescence Detection |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | 0.03 - 0.3 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Linear Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Precision (%RSD) | < 10% | < 5% |
| Recovery | 85 - 110% | 90 - 115% |
Table 2: Estimated Performance of GC-MS Method
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 - 0.5 pg on-column |
| Limit of Quantification (LOQ) | 0.15 - 1.5 pg on-column |
| Linearity (r²) | > 0.999 |
| Linear Range | 0.5 - 1000 pg on-column |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 120% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV/FLD)
This protocol details the analysis of this compound using HPLC with series UV and fluorescence detection.
1. Sample Preparation (Solid Samples, e.g., Soil, Tissue)
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[7]
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the supernatant (e.g., 6 mL).
-
Transfer to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
2. HPLC-UV/FLD Instrumentation and Conditions
-
Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, UV-Vis detector, and fluorescence detector.
-
Column: C18 column suitable for PAH analysis (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-20 min: 50% to 100% B
-
20-25 min: 100% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Fluorescence Detector Wavelengths:
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Inject the standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the trace analysis of this compound.
1. Sample Preparation
-
Follow the same extraction and cleanup procedure as described in Protocol 1.
-
After dSPE, the solvent should be exchanged to a GC-compatible solvent like hexane or dichloromethane. This can be achieved by evaporating the acetonitrile extract to dryness under a gentle stream of nitrogen and reconstituting the residue in the desired solvent.
2. GC-MS Instrumentation and Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 320 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. The specific ions to monitor will need to be determined from the mass spectrum of a this compound standard.
3. Calibration and Quantification
-
Prepare a series of calibration standards in the final sample solvent (e.g., 0.5, 1, 5, 10, 50, 100, 500 pg/µL).
-
Inject the standards and the prepared samples.
-
Construct a calibration curve based on the peak area of the selected quantifier ion versus the concentration.
-
Quantify the analyte in the samples using the calibration curve.
Visualizations
Caption: HPLC-UV/FLD experimental workflow.
Caption: GC-MS experimental workflow.
References
Synthesis of Substituted Fluoranthene-8,9-dicarbonitrile: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of substituted fluoranthene-8,9-dicarbonitrile, a key structural motif in the development of novel organic electronic materials and pharmaceutical agents. The synthesis is a two-step process commencing with the selective dibromination of a substituted fluoranthene core, followed by a palladium-catalyzed cyanation. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies, data presentation, and workflow visualization to ensure reproducible and efficient synthesis.
Introduction
Fluoranthene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and electronic properties. The introduction of dicarbonitrile functionalities at the 8 and 9 positions of the fluoranthene core can significantly modulate these properties, making them attractive building blocks for organic semiconductors, fluorescent probes, and pharmacologically active compounds. This protocol details a reliable and adaptable two-step synthesis of substituted this compound. The synthesis involves the selective bromination of a substituted fluoranthene followed by a robust palladium-catalyzed cyanation reaction.
Overall Synthetic Pathway
The synthesis of substituted this compound is achieved through a two-step reaction sequence as illustrated below. The initial step involves the electrophilic bromination of a substituted fluoranthene to yield the 8,9-dibromo derivative. This intermediate is then subjected to a palladium-catalyzed cyanation to afford the final dicarbonitrile product.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluoranthene-8,9-dicarbonitrile
Disclaimer: Extensive searches of scientific and patent literature did not yield a specific, established protocol for the synthesis of Fluoranthene-8,9-dicarbonitrile. The following technical support guide is based on established principles of organic chemistry and provides a plausible, hypothetical synthetic route and troubleshooting advice for researchers aiming to synthesize this compound.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route to this compound?
A common strategy for introducing nitrile groups to an aromatic system in these positions is a two-step process:
-
Oxidation: Oxidation of the parent fluoranthene to form Fluoranthene-8,9-dione.
-
Dinitrile Formation: Conversion of the resulting dione to the target this compound.
Q2: What are the most critical parameters affecting the yield of the dione formation (Step 1)?
The choice of oxidizing agent, reaction temperature, and reaction time are crucial. Over-oxidation can lead to the formation of unwanted byproducts, while incomplete oxidation will result in a mixture of starting material and product, complicating purification.
Q3: What are the common challenges in the conversion of the dione to the dinitrile (Step 2)?
The primary challenges include ensuring the complete conversion of both ketone functionalities, minimizing the formation of mono-nitrile or hydrolyzed byproducts, and purification of the final product from inorganic salts and any unreacted starting material.
Q4: How can I purify the final this compound?
Due to its likely poor solubility in many common solvents, purification can be challenging. A combination of techniques may be necessary, such as hot filtration to remove insoluble impurities, followed by column chromatography on silica gel with an appropriate solvent system. Recrystallization from a high-boiling point solvent could also be a viable final purification step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Low or no yield of Fluoranthene-8,9-dione | 1. Inactive oxidizing agent. 2. Insufficient reaction temperature or time. 3. Poor solubility of fluoranthene in the reaction solvent. | 1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Choose a solvent in which fluoranthene has better solubility at the reaction temperature (e.g., acetic acid, nitrobenzene). |
| Step 1: Formation of multiple products (over-oxidation) | 1. Oxidizing agent is too strong. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a milder oxidizing agent (e.g., CrO₃ in acetic acid). 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Step 2: Incomplete conversion to the dinitrile | 1. Insufficient amount of cyanating agent. 2. Low reaction temperature. 3. Deactivation of the cyanating agent by moisture. | 1. Use a larger excess of the cyanating agent. 2. Increase the reaction temperature. 3. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Step 2: Formation of mono-nitrile or hydrolyzed byproducts | 1. Insufficient reaction time for the second cyanation. 2. Presence of water in the reaction mixture during workup. | 1. Increase the reaction time and monitor by TLC for the disappearance of the mono-nitrile intermediate. 2. Use anhydrous workup conditions until the crude product is isolated. |
| Purification: Product is difficult to separate from starting materials or byproducts | 1. Similar polarities of the compounds. 2. Poor solubility of the product. | 1. Use a multi-step purification approach: column chromatography with a shallow gradient, followed by recrystallization from a suitable solvent. 2. For column chromatography of poorly soluble compounds, dissolve the crude mixture in a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. |
Experimental Protocols (Hypothetical)
Step 1: Synthesis of Fluoranthene-8,9-dione
Reaction Scheme:
Fluoranthene + Oxidizing Agent → Fluoranthene-8,9-dione
Materials:
-
Fluoranthene
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Fluoranthene in glacial acetic acid by gently warming.
-
Slowly add a solution of Chromium trioxide in a small amount of water to the fluoranthene solution.
-
Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold methanol.
-
Dry the crude Fluoranthene-8,9-dione in a vacuum oven.
Step 2: Synthesis of this compound
Reaction Scheme:
Fluoranthene-8,9-dione + Cyanating Agent → this compound
Materials:
-
Fluoranthene-8,9-dione
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide
-
Anhydrous Dimethoxyethane (DME)
-
Anhydrous Methanol
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add Fluoranthene-8,9-dione and anhydrous DME.
-
Cool the mixture in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous DME.
-
Slowly add the potassium tert-butoxide solution to the cooled solution of the dione.
-
Add a solution of Tosylmethyl isocyanide in anhydrous DME dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Reaction Parameters for the Synthesis of Fluoranthene-8,9-dione
| Parameter | Condition |
| Reactant Ratio (Fluoranthene:CrO₃) | 1 : 2.5 |
| Solvent | Glacial Acetic Acid |
| Temperature | 120 °C (Reflux) |
| Reaction Time | 2 - 4 hours |
| Hypothetical Yield | 60 - 75% |
Table 2: Hypothetical Reaction Parameters for the Synthesis of this compound
| Parameter | Condition |
| Reactant Ratio (Dione:TosMIC:Base) | 1 : 2.2 : 4.4 |
| Solvent | Anhydrous Dimethoxyethane (DME) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours |
| Hypothetical Yield | 50 - 65% |
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Technical Support Center: Purification of Crude Fluoranthene-8,9-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Fluoranthene-8,9-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials: Depending on the synthetic route, this could include halogenated fluoranthene precursors.
-
Hydrolysis products: The dinitrile may partially hydrolyze to the corresponding mono-amide-mono-nitrile, dicarboxylic acid, or mono-carboxylic acid-mono-nitrile.
-
Other polycyclic aromatic hydrocarbons (PAHs): If the fluoranthene starting material was not pure, other PAHs could be carried through the synthesis.[1]
-
Catalyst residues: For instance, if a copper cyanide-mediated synthesis is used, residual copper salts may be present.[2]
-
Polymeric materials: High temperatures during synthesis or purification can sometimes lead to polymerization.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for polycyclic aromatic compounds like this compound are:
-
Column Chromatography: Highly effective for separating compounds with different polarities.[3]
-
Recrystallization: A good technique for removing small amounts of impurities from a solid sample.
-
Sublimation: Suitable for compounds that have a sufficiently high vapor pressure to sublime without decomposition.[4][5]
Q3: What are the general solubility properties of this compound?
A3: As a derivative of fluoranthene, this compound is expected to be a nonpolar molecule.[1] It is likely soluble in nonpolar organic solvents and insoluble in water.[6][7] The presence of the two nitrile groups will slightly increase its polarity compared to the parent fluoranthene.
Troubleshooting Guides
Column Chromatography
Problem 1: My compound is not moving from the baseline on the silica gel column.
-
Possible Cause: The mobile phase (eluent) is not polar enough to displace the compound from the polar stationary phase (silica gel).
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using pure hexane, start adding a more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., 1-5%).
Problem 2: All my compounds are coming out with the solvent front.
-
Possible Cause: The eluent is too polar, causing all components of the mixture to travel with the mobile phase instead of interacting with the stationary phase.
-
Solution: Decrease the polarity of the eluent. Start with a less polar solvent system. For instance, if you are using a 50:50 mixture of hexane and ethyl acetate, try a 90:10 or 95:5 mixture.
Problem 3: My compound appears to be decomposing on the column.
-
Possible Cause: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.
-
Solution:
-
Deactivate the silica gel by adding 1-3% triethylamine to the eluent.[8]
-
Alternatively, use a different stationary phase like alumina (neutral or basic).
-
Run the column quickly to minimize the contact time between your compound and the silica gel.
-
Problem 4: I have poor separation between my desired product and an impurity.
-
Possible Cause: The chosen solvent system does not provide sufficient resolution.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for your desired compound.
-
Try a different solvent system. Sometimes, using a solvent with different properties (e.g., toluene or benzene instead of hexane, though with appropriate safety precautions) can improve separation.[8]
-
Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[8]
-
Recrystallization
Problem 1: My compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The compound is insoluble in that particular solvent.
-
Solution: You need to perform a solvent screen to find a suitable solvent or solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Problem 2: My compound dissolves in the solvent at room temperature.
-
Possible Cause: The compound is too soluble in that solvent for it to be effective for recrystallization.
-
Solution: Try a less polar solvent, or use a mixed solvent system. If your compound is too soluble in a polar solvent, add a non-polar "anti-solvent" in which your compound is insoluble until the solution becomes cloudy (while hot), then allow it to cool slowly.
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or the crystallization process is slow to initiate.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Reduce the volume of the solvent by gentle heating or under reduced pressure to concentrate the solution.
-
Place the solution in an ice bath or refrigerator to further decrease the solubility.
-
Problem 4: The product oils out instead of forming crystals.
-
Possible Cause: The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.
-
Solution:
-
Use a lower-boiling point solvent.
-
Add slightly more solvent to the hot solution.
-
Allow the solution to cool more slowly. Start by letting it cool to room temperature before placing it in an ice bath.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]
-
Add another layer of sand on top of the packed silica.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column, maintaining a constant head of solvent.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the tubes with the insoluble samples. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
If colored impurities are present, you may consider adding a small amount of activated carbon and hot filtering the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to dry in the air or in a vacuum oven.
-
Protocol 3: Purification by Sublimation
-
Apparatus Setup:
-
Use a standard sublimation apparatus which consists of a vessel to hold the crude product and a cold finger or a cooled surface for the sublimate to condense on.
-
Place the crude this compound at the bottom of the apparatus.
-
-
Sublimation Process:
-
Assemble the apparatus and connect it to a vacuum source if performing a vacuum sublimation.
-
Begin cooling the cold finger with cold water or a dry ice/acetone slurry.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
The compound will sublime (turn from a solid to a gas) and then deposit as pure crystals on the cold surface.
-
-
Product Collection:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully vent the apparatus to atmospheric pressure.
-
Scrape the purified crystals from the cold finger.
-
Data Presentation
Table 1: Typical Parameters for Column Chromatography of this compound
| Parameter | Typical Value/Choice | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for neutral to slightly acidic compounds. |
| Alumina (neutral or basic) | Use if the compound is sensitive to acid. | |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Good starting point for many organic compounds. |
| Hexane/Dichloromethane gradient | Another common solvent system. | |
| Toluene/Hexane gradient | Can offer different selectivity for aromatic compounds. | |
| Loading Method | Dry Loading | Recommended for compounds with limited solubility in the eluent.[8] |
| Wet Loading | Suitable for highly soluble compounds. |
Table 2: Recrystallization Solvent Screening Log
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Observations |
| e.g., Ethanol | Slightly Soluble | Soluble | Yes, small needles | Yellow impurities remained in solution |
| e.g., Toluene | Insoluble | Soluble | Yes, large plates | |
| e.g., Hexane | Insoluble | Insoluble | No | |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for column chromatography.
Caption: Principle of purification by recrystallization.
References
- 1. Fluoranthene - Wikipedia [en.wikipedia.org]
- 2. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. FLUORANTHENE - Ataman Kimya [atamanchemicals.com]
- 7. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Fluoranthene-8,9-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fluoranthene-8,9-dicarbonitrile. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Hypothetical Experimental Protocol
Reaction Scheme:
Materials:
-
8,9-Dibromofluoranthene
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Aqueous solution of ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl)
-
Sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexanes, dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 8,9-dibromofluoranthene (1.0 eq) and copper(I) cyanide (2.2 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF or NMP to the flask. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Stir for 1-2 hours.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexanes/dichloromethane) to isolate this compound.
-
Characterization: Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point determination.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst/reagents. 2. Insufficient reaction temperature or time. 3. Poor quality starting materials. | 1. Use freshly purchased or purified copper(I) cyanide. Ensure the solvent is anhydrous. 2. Ensure the reaction is heated to the appropriate reflux temperature. Extend the reaction time and monitor by TLC/HPLC. 3. Verify the purity of the 8,9-dibromofluoranthene starting material by NMR and melting point. |
| Formation of Monocyanated Byproduct | Incomplete reaction of the second bromide. | 1. Increase the equivalents of copper(I) cyanide (e.g., to 2.5-3.0 eq). 2. Extend the reaction time. 3. Ensure a sufficiently high reaction temperature is maintained. |
| Formation of Dark, Tarry Byproducts | Decomposition of starting materials or product at high temperatures. | 1. Lower the reaction temperature slightly, while ensuring the reaction still proceeds. 2. Consider using a different high-boiling solvent with a lower boiling point. 3. Minimize the reaction time once the starting material is consumed. |
| Hydrolysis of Nitrile Groups | Presence of water in the reaction or during work-up. | 1. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 2. During the acidic work-up, keep the temperature low to minimize hydrolysis. |
| Difficult Purification | 1. Co-elution of product with byproducts. 2. Product is insoluble in common chromatography solvents. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Recrystallization from a suitable solvent system may be an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most probable side reactions include:
-
Incomplete Cyanation: Formation of 8-bromo-9-cyanofluoranthene is a likely byproduct if the reaction does not go to completion.
-
Hydrolysis: The nitrile groups (-CN) can be hydrolyzed to carboxamide (-CONH₂) or carboxylic acid (-COOH) groups if water is present, especially during the acidic work-up.
-
Polymerization/Decomposition: At the high temperatures required for the Rosenmund-von Braun reaction, polycyclic aromatic hydrocarbons can be prone to decomposition and polymerization, leading to the formation of insoluble, tarry materials.
-
Side-chain Halogenation (if applicable): If the fluoranthene core has any alkyl substituents, side-chain halogenation could occur under certain conditions, though this is less likely with the proposed cyanation reaction.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture, quench them, and spot them on a TLC plate. The disappearance of the starting material spot (8,9-dibromofluoranthene) and the appearance of the product spot (this compound) will indicate the reaction's progress. Use a suitable solvent system (e.g., hexanes:dichloromethane) and visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the consumption of the starting material and the formation of the product and any major byproducts.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Cyanide Hazard: Copper(I) cyanide is highly toxic. Handle it with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. Have a cyanide poisoning antidote kit readily available and be familiar with its use.
-
High Temperatures: The reaction is run at high temperatures, posing a risk of burns. Use appropriate personal protective equipment (PPE), including heat-resistant gloves.
-
Solvent Hazards: DMF and NMP are high-boiling, polar aprotic solvents that can be harmful. Avoid inhalation and skin contact.
-
Acid Handling: The work-up involves the use of strong acids. Handle with care and appropriate PPE.
Q4: Can I use other cyanation methods?
A4: Yes, other modern cyanation methods could potentially be adapted for this synthesis, although they may require significant optimization. These include palladium- or nickel-catalyzed cyanation reactions, which often proceed under milder conditions and may offer better functional group tolerance. However, the Rosenmund-von Braun reaction is a classic and often robust method for the synthesis of aryl nitriles.
Data Presentation
Table 1: Comparison of Hypothetical Reaction Conditions and Outcomes
| Parameter | Method A (DMF) | Method B (NMP) |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | ~153 °C (reflux) | ~202 °C (reflux) |
| Reaction Time | 18 hours | 12 hours |
| Hypothetical Yield | 65-75% | 70-80% |
| Purity (after chromatography) | >98% | >98% |
| Key Byproducts | 8-bromo-9-cyanofluoranthene, hydrolysis products | 8-bromo-9-cyanofluoranthene, thermal decomposition products |
Note: The data in this table is hypothetical and based on typical outcomes for similar reactions. Actual results may vary.
Mandatory Visualizations
Caption: Main reaction pathway and potential side reactions.
Overcoming solubility issues with Fluoranthene-8,9-dicarbonitrile
Welcome to the technical support center for Fluoranthene-8,9-dicarbonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Its core structure is fluoranthene, a fluorescent PAH, functionalized with two nitrile (-CN) groups.[1] While specific applications are still under investigation, its structural similarity to other functionalized PAHs suggests potential use as a fluorescent probe, an organic semiconductor, or as a building block in the synthesis of more complex molecules for materials science and drug discovery.
Q2: What are the main challenges when working with this compound?
The primary challenge is its low solubility in common laboratory solvents. Like many planar, aromatic molecules, this compound tends to have strong intermolecular pi-pi stacking interactions, making it difficult to dissolve. This can hinder its use in solution-based reactions, purification, and analytical characterization.
Q3: What are the general safety precautions for handling this compound?
As a derivative of a polycyclic aromatic hydrocarbon, this compound should be handled with care. Assume it is a potentially hazardous substance. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact. For detailed safety information, it is advisable to consult the Material Safety Data Sheet (MSDS) for fluoranthene and similar aromatic nitrile compounds.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to dissolving this compound.
Initial Solvent Screening
Due to the lack of specific solubility data for this compound, a logical first step is to perform small-scale solubility tests with a range of solvents. The addition of polar nitrile groups to the nonpolar fluoranthene backbone suggests that it may have some solubility in polar aprotic solvents.
Recommended Solvents for Screening:
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Nonpolar Aromatic: Toluene, Xylene
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Chlorinated: Dichloromethane (DCM), Chloroform
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Ethers: Tetrahydrofuran (THF), Dioxane
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Polar Aprotic: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile
Experimental Protocol: Small-Scale Solubility Test
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Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a small vial.
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Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
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Initial Observation: Observe if the compound dissolves at room temperature with gentle swirling.
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Agitation: If not fully dissolved, sonicate the mixture for 5-10 minutes.
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Heating: If the compound remains insoluble, gently heat the mixture in a controlled manner (e.g., in a heated water bath or on a hot plate with stirring). Increase the temperature in increments of 10°C, observing for dissolution. Caution: Ensure the solvent does not boil.
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Record Observations: Note the solvent, the approximate concentration, and the conditions (room temperature, sonication, temperature) at which the compound dissolves. If it does not dissolve, note it as insoluble or sparingly soluble.
Quantitative Solubility Estimates
The following table provides estimated solubility information based on the known solubility of the parent compound, fluoranthene, and general characteristics of similar polycyclic aromatic compounds.[2][3] Note: These are estimates and should be confirmed by small-scale experimental testing.
| Solvent | Predicted Solubility Category | Estimated Solubility Range (mg/mL) | Notes |
| Water | Insoluble | < 0.01 | Typical for PAHs.[2] |
| Toluene | Sparingly Soluble | 0.1 - 1.0 | Aromatic solvents may provide some solubility. |
| Chloroform | Soluble | 1.0 - 5.0 | Chlorinated solvents are often effective for PAHs.[2][3] |
| Tetrahydrofuran (THF) | Soluble | 1.0 - 10.0 | A good starting point for many organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | 5.0 - 20.0 | Polar aprotic solvents are likely to be effective. |
| Dimethyl sulfoxide (DMSO) | Very Soluble | > 20.0 | Often the solvent of last resort for poorly soluble compounds. |
Advanced Troubleshooting & Methodologies
Problem: The compound will not dissolve in any of the tested solvents.
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Solution 1: Increase Temperature: Carefully increase the temperature of the solvent closer to its boiling point while stirring vigorously. This can significantly increase the solubility of many compounds.
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Solution 2: Use a Solvent Mixture: A mixture of solvents can sometimes be more effective than a single solvent. For example, a mixture of a good solvent (like DMSO or DMF) with a more volatile co-solvent (like THF or DCM) can be effective. This can also be advantageous for subsequent removal of the solvent.
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Solution 3: Chemical Modification: For synthetic applications, consider if the experimental design can be altered to use a more soluble precursor, or if a temporary solubilizing group can be added to the molecule and removed at a later stage.
Problem: The compound precipitates out of solution upon cooling.
This is a common issue when preparing solutions at elevated temperatures.
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Solution 1: Maintain Elevated Temperature: If the experiment allows, maintain the solution at the elevated temperature at which the compound is soluble.
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Solution 2: Rapid Use: Prepare the solution immediately before use and add it to the reaction mixture while it is still hot.
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Solution 3: Recrystallization: This property can be exploited for purification. If the goal is to purify the compound, controlled cooling can induce crystallization, leaving impurities in the mother liquor.
Experimental Protocol: Dissolution for Reaction or Analysis
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Solvent Selection: Based on initial screening, select the most suitable solvent that is compatible with your experimental conditions.
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Weighing: Accurately weigh the required amount of this compound into an appropriate reaction vessel.
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Solvent Addition: Add the selected solvent to the vessel.
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Dissolution:
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Stir the mixture vigorously using a magnetic stir bar.
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If necessary, gently heat the mixture using a water bath or oil bath to the minimum temperature required for complete dissolution.
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Sonication can be used in conjunction with heating to expedite dissolution.
-
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Visual Inspection: Ensure that no solid particles remain before proceeding with your experiment.
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Proceed with Experiment: Once a clear solution is obtained, proceed with your reaction or analytical measurement.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow for troubleshooting solubility issues and a general experimental workflow.
Caption: A flowchart for troubleshooting solubility problems.
Caption: A typical experimental workflow for using the compound.
Caption: A hypothetical signaling pathway where the compound acts as a probe.
References
Technical Support Center: Optimization of Reaction Conditions for Fluoranthene-8,9-dicarbonitrile
Welcome to the technical support center for the synthesis of Fluoranthene-8,9-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: this compound is typically synthesized from a fluoranthene precursor functionalized at the 8 and 9 positions. The two most common approaches involve:
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From 8,9-Dihalofluoranthene: This route utilizes a nucleophilic substitution reaction, such as the Rosenmund-von Braun reaction or a palladium-catalyzed cyanation, to replace the halogen atoms with nitrile groups.
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From 8,9-Diaminofluoranthene: This method involves a Sandmeyer reaction, where the diamine is first converted to a bis(diazonium) salt, which is then reacted with a cyanide source, typically a copper(I) cyanide solution.
Q2: I am having trouble with the solubility of my fluoranthene starting material. What can I do?
A2: Polycyclic aromatic hydrocarbons (PAHs) like fluoranthene and its derivatives often have poor solubility in common organic solvents. To address this, consider the following:
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Solvent Selection: High-boiling point polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective at dissolving PAHs.
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Temperature: Gently heating the reaction mixture can significantly improve the solubility of the starting material.
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Co-solvents: In some cases, a co-solvent system, such as a mixture of toluene and a polar aprotic solvent, can enhance solubility.
Q3: My cyanation reaction is giving a low yield. What are the potential causes?
A3: Low yields in cyanation reactions of PAHs can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include hydrolysis of the nitrile group to a carboxylic acid or incomplete substitution.
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Catalyst Deactivation (for Palladium-catalyzed reactions): Excess cyanide ions in the reaction mixture can poison the palladium catalyst.
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Poor Reagent Quality: Ensure that all reagents, especially the cyanide source and any catalysts, are of high purity and anhydrous where necessary.
Q4: What are the common side products I should be aware of during the synthesis?
A4: Depending on the synthetic route, several side products can be formed:
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Monocyanated Fluoranthene: Incomplete reaction can lead to the formation of 8-halo-9-cyanofluoranthene or 8-amino-9-cyanofluoranthene.
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Hydrolysis Products: If water is present in the reaction mixture, the nitrile groups can be hydrolyzed to form fluoranthene-8,9-dicarboxylic acid or the corresponding mono-acid.
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Products from Diazonium Salt Decomposition (Sandmeyer reaction): The diazonium salt can react with water to form hydroxy-fluoranthene derivatives or undergo other undesired decomposition pathways.
Q5: What are the recommended purification methods for this compound?
A5: The purification of this compound typically involves the following steps:
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Work-up: After the reaction is complete, the crude product is usually precipitated by pouring the reaction mixture into water. The solid is then collected by filtration.
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Washing: The crude solid should be washed with water and then with a non-polar solvent like hexane to remove non-polar impurities.
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Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, toluene, or a solvent mixture) is an effective method for purifying the final product.
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Column Chromatography: For highly pure material, column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) can be employed.
Troubleshooting Guides
Rosenmund-von Braun Reaction / Palladium-Catalyzed Cyanation from 8,9-Dihalofluoranthene
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Poor solubility of the starting material. | Use a high-boiling point polar aprotic solvent (DMF, DMSO, NMP). Increase the reaction temperature. |
| Low reactivity of the aryl halide. | Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. Consider using a more reactive halide if possible. For palladium-catalyzed reactions, select a suitable ligand that promotes oxidative addition. | |
| Catalyst deactivation (Pd-catalyzed). | Use a less soluble cyanide source (e.g., Zn(CN)₂) to maintain a low concentration of free cyanide. Use a robust palladium catalyst and ligand system. | |
| Formation of Monocyanated Product | Insufficient amount of cyanide reagent. | Use a slight excess of the cyanide reagent. |
| Short reaction time. | Increase the reaction time and monitor the progress by TLC or HPLC. | |
| Formation of Hydrolysis Byproducts | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Sandmeyer Reaction from 8,9-Diaminofluoranthene
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Diazonium Salt | Incomplete diazotization. | Ensure the reaction is carried out at a low temperature (0-5 °C) to prevent decomposition of the diazonium salt. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times and use it immediately after preparation. | |
| Low Yield of Dinitrile | Inefficient reaction with the cyanide source. | Ensure the copper(I) cyanide solution is freshly prepared and active. Add the diazonium salt solution slowly to the cyanide solution to control the reaction rate and minimize side reactions. |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water. | Maintain a low reaction temperature. Ensure the reaction medium is sufficiently acidic. |
| Formation of Azo Compounds | Self-coupling of the diazonium salt. | Maintain a low concentration of the diazonium salt by adding it slowly to the cyanide solution. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation of an Aryl Dihalide
This protocol is a general guideline and should be optimized for 8,9-dihalofluoranthene.
| Parameter | Condition |
| Starting Material | 8,9-Dibromo- or 8,9-Diiodofluoranthene |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |
| Base (if using K₄[Fe(CN)₆]) | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) |
| Temperature | 80 - 150 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
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To a dried reaction flask, add the 8,9-dihalofluoranthene, cyanide source, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (and base, if applicable) via syringe.
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Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or HPLC).
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Cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of sodium cyanide (to quench the excess zinc cyanide) or water.
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Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Sandmeyer Reaction of an Aromatic Diamine
This protocol is a general guideline and should be optimized for 8,9-diaminofluoranthene.
Part A: Diazotization
| Parameter | Condition |
| Starting Material | 8,9-Diaminofluoranthene |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) |
| Solvent | Water |
| Temperature | 0 - 5 °C |
Procedure:
-
Suspend the 8,9-diaminofluoranthene in an aqueous solution of the acid in a beaker.
-
Cool the suspension to 0-5 °C in an ice bath with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the bis(diazonium) salt and should be used immediately.
Part B: Cyanation
| Parameter | Condition |
| Cyanide Source | Copper(I) Cyanide (CuCN) dissolved in aqueous Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) |
| Temperature | 0 - 10 °C (initially), then warming to room temperature or gentle heating |
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution in an ice bath.
-
Slowly add the cold bis(diazonium) salt solution from Part A to the stirred cyanide solution. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
Cool the mixture and filter the precipitated crude product.
-
Wash the solid with water and then with a dilute sodium cyanide solution, followed by water again.
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Dry the crude product and purify by recrystallization or column chromatography.
Reaction Pathways and Workflows
Synthetic Workflow for this compound
Fluoranthene-8,9-dicarbonitrile stability and degradation issues
Welcome to the technical support center for Fluoranthene-8,9-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability and degradation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: While specific stability data for this compound is not extensively documented, based on the chemistry of its core structure (a polycyclic aromatic hydrocarbon, PAH) and its functional groups (dinitrile), the primary concerns are:
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Hydrolytic Instability: The nitrile groups are susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of amide and carboxylic acid derivatives.[1][2][3][4][5]
-
Photodegradation: The fluoranthene core, like other PAHs, can be sensitive to light, particularly UV radiation, which may cause decomposition.[6][7]
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Thermal Instability: At elevated temperatures, degradation may occur. The stability is dependent on the experimental conditions.
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Solvent Compatibility: The choice of solvent is crucial, as some solvents may promote degradation, especially under harsh conditions.
Q2: How should I store this compound to ensure its stability?
A2: To maximize shelf-life and prevent degradation, it is recommended to store this compound under the following conditions:
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Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
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Moisture: Keep in a tightly sealed container to protect from moisture, which could contribute to hydrolysis.
Q3: In which solvents is this compound soluble and are there any known incompatibilities?
A3: this compound is expected to be soluble in nonpolar organic solvents.[8] However, its solubility should be experimentally determined for your specific application. Be cautious with protic solvents (e.g., water, methanol, ethanol) if acidic or basic conditions are present, as this may facilitate hydrolysis of the nitrile groups.[1][4][5] Strong oxidizing or reducing agents should also be avoided.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
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Possible Cause: Degradation of this compound during the experiment.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before starting your experiment, confirm the purity of your this compound sample using an appropriate analytical technique such as HPLC, GC-MS, or NMR.[9][10]
-
Control for Light Exposure: Repeat a small-scale experiment in the dark or under amber lighting to determine if the compound is photodegrading.
-
Assess pH Sensitivity: If your experimental medium is aqueous, check the pH. If it is acidic or basic, consider buffering the solution to a neutral pH to minimize hydrolysis.
-
Evaluate Thermal Stress: If your protocol involves heating, assess the thermal stability of the compound at that temperature using techniques like thermogravimetric analysis (TGA) or by analyzing a heated sample for degradation products.
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Examine Solvent Effects: Ensure the solvent is pure and free of contaminants (e.g., water, acids, bases). Consider if a less reactive solvent could be used.
-
Issue 2: Appearance of unknown peaks in chromatograms after sample processing.
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Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Hypothesize Degradation Products: Based on your experimental conditions, consider the likely degradation products. For example, under aqueous acidic or basic conditions, expect the formation of fluoranthene-8-carboxamide-9-carbonitrile, fluoranthene-8,9-dicarboxamide, and ultimately fluoranthene-8,9-dicarboxylic acid.
-
Analyze by Mass Spectrometry: Use LC-MS or GC-MS to determine the molecular weights of the unknown peaks and compare them to the hypothesized degradation products.
-
Perform a Forced Degradation Study: Intentionally expose your compound to harsh conditions (e.g., strong acid, strong base, high heat, intense light) to generate degradation products. This can help in identifying the unknown peaks in your experimental samples.
-
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound is hydrolysis of the nitrile groups.
Experimental Protocols
Protocol 1: Assessment of Photostability
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Sample Preparation: Prepare two identical sets of solutions of this compound in your experimental solvent at a known concentration.
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Light Exposure: Wrap one set of samples in aluminum foil to serve as the dark control. Expose the other set to your laboratory's ambient light or a specific light source (e.g., UV lamp) for a defined period (e.g., 24 hours).
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Analysis: Analyze both the light-exposed and dark control samples by a suitable analytical method (e.g., HPLC with UV or fluorescence detection).
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Data Interpretation: Compare the peak area of this compound in the exposed and control samples. A significant decrease in the peak area in the exposed sample indicates photodegradation. Analyze for the appearance of new peaks, which would correspond to degradation products.
Protocol 2: Assessment of pH Stability
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Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).
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Sample Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent and then dilute it into each of the prepared buffers to a final known concentration.
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Incubation: Incubate the samples at a constant temperature (e.g., room temperature or 37°C) for a set time course (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: At each time point, take an aliquot from each pH solution and analyze it by a stability-indicating HPLC method.
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Data Interpretation: Plot the percentage of this compound remaining versus time for each pH. This will reveal the pH range in which the compound is most stable.
General Experimental Workflow for Stability Assessment
Quantitative Data Summary
As there is no published stability data for this compound, the following tables are provided as templates for presenting your own experimental findings.
Table 1: Hypothetical Photostability Data
| Condition | Incubation Time (hours) | % this compound Remaining |
| Dark Control | 24 | 99.5 ± 0.3 |
| Ambient Light | 24 | 92.1 ± 1.2 |
| UV Light (365 nm) | 24 | 65.4 ± 2.5 |
Table 2: Hypothetical pH Stability Data (at 25°C)
| pH | Incubation Time (hours) | % this compound Remaining |
| 3 | 24 | 85.3 ± 1.8 |
| 5 | 24 | 98.7 ± 0.5 |
| 7 | 24 | 99.2 ± 0.4 |
| 9 | 24 | 95.6 ± 0.9 |
| 11 | 24 | 78.9 ± 2.1 |
Table 3: Hypothetical Thermal Stability Data (in Toluene)
| Temperature (°C) | Incubation Time (hours) | % this compound Remaining |
| 25 | 48 | 99.8 ± 0.2 |
| 50 | 48 | 97.1 ± 0.7 |
| 80 | 48 | 89.4 ± 1.5 |
| 110 | 48 | 75.2 ± 2.8 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Enhanced photocatalytic degradation of polycyclic aromatic hydrocarbon by graphitic carbonitride-nickel (g-C3N4-Ni) nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoranthene - Wikipedia [en.wikipedia.org]
- 9. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Crystallization of Fluoranthene-8,9-dicarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Fluoranthene-8,9-dicarbonitrile. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound at the concentration you are using. This compound is a relatively polar polycyclic aromatic hydrocarbon due to the two nitrile groups.
-
Troubleshooting Steps:
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Increase Solvent Volume: You may not be using enough solvent. Add more solvent in small increments while heating and stirring.
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Switch to a More Appropriate Solvent: If the compound still does not dissolve, you will need to select a more suitable solvent. Refer to the solvent selection table below for guidance. A solvent with a good balance of polarity and the ability to dissolve the compound at high temperatures but not at low temperatures is ideal.[1][2]
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Consider a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.[1][2]
-
Q2: No crystals are forming after the solution has cooled to room temperature. What is the problem?
A2: This is a common issue that can arise from several factors, primarily related to supersaturation not being reached.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Reduce Solvent Volume: It is possible that too much solvent was used, and the solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
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Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[4]
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Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.
-
Troubleshooting Steps:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[3]
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Slower Cooling: Insulate the flask to encourage slower cooling. This can be done by wrapping it in glass wool or placing it in a Dewar flask.
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Change Solvent: Choose a solvent with a lower boiling point.
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Q4: The crystals formed are very small or appear as a powder. How can I obtain larger crystals?
A4: The formation of small crystals is typically due to rapid cooling and a high degree of supersaturation.
-
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature on the benchtop without disturbance. For even slower cooling, you can place the flask in a beaker of warm water and allow both to cool together.[4]
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Reduce the Concentration: Use slightly more solvent than the minimum required to dissolve the compound at the boiling point. This will lower the supersaturation level upon cooling, favoring the growth of larger, more well-defined crystals.[3]
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Q5: The resulting crystals are colored, but the pure compound should be colorless or pale yellow. What happened?
A5: The color is likely due to the presence of impurities that have been incorporated into the crystal lattice.
-
Troubleshooting Steps:
-
Recrystallization: Perform a second crystallization using the same procedure. The purity of the crystals generally increases with each recrystallization step.
-
Charcoal Treatment: If the impurities are colored organic molecules, they can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored impurities. Be cautious not to use too much charcoal, as it can also adsorb your desired compound.
-
Data Presentation
Table 1: Suggested Solvents for Crystallization of this compound
Based on the chemical structure (a polycyclic aromatic hydrocarbon with polar nitrile groups), the following solvents and solvent systems may be suitable for crystallization. Experimental validation is required.
| Solvent/System | Polarity | Boiling Point (°C) | Rationale |
| Toluene | Non-polar | 111 | Good for dissolving aromatic compounds at high temperatures. |
| Acetone | Polar aprotic | 56 | May be a good solvent, but its low boiling point might not provide a large solubility gradient. |
| Ethyl Acetate | Medium polarity | 77 | A versatile solvent for a range of polarities. |
| Acetonitrile | Polar aprotic | 82 | The nitrile functionality may interact well with the dinitrile compound. |
| Dichloromethane/Hexane | Mixture | Variable | A good "solvent/anti-solvent" system. Dichloromethane is a good solvent, and hexane can be added to induce precipitation. |
| Toluene/Hexane | Mixture | Variable | Similar to the above, using a non-polar solvent and anti-solvent. |
Experimental Protocols
General Crystallization Protocol
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Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests (see Table 1). The ideal solvent will dissolve the this compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of hot solvent until the compound is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can be subsequently cooled in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Mandatory Visualizations
References
Technical Support Center: Scaling Up the Synthesis of Fluoranthene-8,9-dicarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Fluoranthene-8,9-dicarbonitrile. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: Synthesis of 8,9-Dibromofluoranthene
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Question: The bromination of fluoranthene is producing a mixture of isomers and poly-brominated products. How can I improve the selectivity for 8,9-dibromofluoranthene?
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Answer: Achieving high selectivity for the 8,9-positions in the bromination of fluoranthene is challenging due to the complex reactivity of the polycyclic aromatic hydrocarbon (PAH) core. To improve selectivity, consider the following:
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Reaction Temperature: Carefully control the reaction temperature. Lower temperatures generally favor kinetic control and may lead to a different isomer distribution than higher temperatures, which favor thermodynamic control.
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Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile is a common choice for controlled bromination of PAHs. Varying the stoichiometry of NBS can help minimize over-bromination.
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Catalyst: While less common for direct bromination of fluoranthene, the use of a mild Lewis acid catalyst could potentially direct the substitution. However, this would require careful optimization to avoid unwanted side reactions.
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Purification: A robust purification strategy is essential. Column chromatography on silica gel with a non-polar eluent system (e.g., hexane/dichloromethane gradient) is typically effective for separating PAH isomers. Recrystallization from a suitable solvent can further enhance purity.
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Question: The work-up procedure for the bromination reaction is leading to product loss. What is the recommended procedure?
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Answer: For an NBS bromination, a typical work-up involves quenching the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any remaining bromine or NBS. This is followed by extraction of the product into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should then be washed with water and brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and the solvent removed under reduced pressure. Minimizing the number of transfer steps and ensuring complete extraction can help reduce product loss.
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Step 2: Synthesis of 8,9-Diaminofluoranthene (via Buchwald-Hartwig Amination)
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Question: The Buchwald-Hartwig amination of 8,9-dibromofluoranthene is giving a low yield. What are the key parameters to optimize?
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Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its efficiency with PAHs can be sensitive to several factors. To improve the yield, focus on these parameters:
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Catalyst System: The choice of palladium precursor and ligand is crucial. For sterically hindered aryl bromides like 8,9-dibromofluoranthene, bulky electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Use a pre-catalyst like a G3 or G4 palladacycle for reliable initiation.
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Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is of high purity and handled under inert conditions.
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Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene or dioxane are typical choices. The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).
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Temperature: The reaction often requires elevated temperatures (e.g., 80-120 °C). The optimal temperature should be determined experimentally.
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Amine Source: Ammonia itself can be challenging to use. Ammonia surrogates like benzophenone imine followed by hydrolysis, or using a protected amine that can be deprotected later, can be more effective.
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Question: I am observing significant de-bromination of the starting material as a side reaction. How can this be minimized?
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Answer: De-bromination is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize it:
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Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different bulky phosphine ligands can identify one that favors the desired amination pathway.
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Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the extent of side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
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Purity of Reagents: Ensure all reagents and the solvent are free of water and oxygen, as these can contribute to catalyst decomposition and side reactions.
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Step 3: Synthesis of this compound (via Sandmeyer Reaction)
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Question: The Sandmeyer reaction with 8,9-diaminofluoranthene is resulting in a low yield and the formation of tar-like byproducts. What are the critical factors for a successful reaction?
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Answer: The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable, especially with complex aromatic amines. Key considerations for success are:
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Diazotization Conditions: The formation of the bis-diazonium salt from 8,9-diaminofluoranthene must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the intermediate. Use a solution of sodium nitrite in water and add it slowly to a solution of the diamine in a strong acid (e.g., hydrochloric or sulfuric acid).
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Copper(I) Cyanide: Use high-purity, freshly prepared or commercially available copper(I) cyanide. The reaction of the diazonium salt with CuCN should also be performed at a controlled temperature, often with gradual warming to room temperature or slightly above to drive the reaction to completion.
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pH Control: Maintaining the correct pH during the reaction is important to prevent premature decomposition of the diazonium salt and the formation of phenolic byproducts.
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Work-up: After the reaction is complete, the work-up often involves neutralization and extraction. Be aware that the product may be a solid that can be isolated by filtration. Purification by column chromatography or recrystallization is usually necessary to remove colored impurities.
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Question: I am having difficulty isolating and purifying the final this compound product. What purification methods are recommended?
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Answer: Polycyclic aromatic dinitriles can be challenging to purify due to their low solubility and potential for strong adsorption to silica gel.
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Initial Isolation: After the reaction work-up, the crude product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with water and a suitable organic solvent.
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Column Chromatography: If the product is soluble enough, column chromatography on silica gel using a gradient of a non-polar solvent (like hexane or toluene) and a more polar solvent (like dichloromethane or ethyl acetate) can be effective. Sometimes, using a different stationary phase like alumina may be beneficial.
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Recrystallization: Recrystallization from a high-boiling point solvent (e.g., toluene, xylene, or nitrobenzene) can be a very effective final purification step to obtain a highly pure product.
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Frequently Asked Questions (FAQs)
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Q1: What is a plausible overall synthetic strategy for scaling up the synthesis of this compound?
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A1: A viable three-step strategy is proposed:
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Dibromination: Selective bromination of fluoranthene to yield 8,9-dibromofluoranthene.
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Diamination: A double Buchwald-Hartwig amination of 8,9-dibromofluoranthene to produce 8,9-diaminofluoranthene.
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Dicyanation: A double Sandmeyer reaction on 8,9-diaminofluoranthene to afford the final product, this compound.
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Q2: What are the main safety concerns when scaling up this synthesis?
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A2: Several safety precautions must be taken:
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Polycyclic Aromatic Hydrocarbons (PAHs): Fluoranthene and its derivatives are PAHs and should be handled as potentially carcinogenic and mutagenic compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Brominating Agents: N-Bromosuccinimide is a lachrymator and should be handled with care.
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Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
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Strong Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
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Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. Handle them with extreme caution and have an appropriate quenching and disposal procedure in place. Diazonium salts can be explosive when isolated in a dry state; they should always be kept in solution.
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Q3: How can I monitor the progress of each reaction step?
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A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used to identify products and byproducts and to determine the reaction conversion.
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Q4: Are there any alternative synthetic routes to consider?
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A4: While the proposed route is based on established chemical transformations, other strategies could be explored. For example, one could envision a synthesis that builds the fluoranthene core with the desired functionalities already in place. This might involve a Diels-Alder reaction or a palladium-catalyzed annulation of appropriately substituted precursors. However, these routes may require more complex starting materials and extensive optimization.
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Quantitative Data Summary
The following table summarizes estimated yields for each step of the synthesis. These are target yields based on similar reactions reported in the literature and will depend on successful optimization for this specific substrate.
| Step | Reactant(s) | Product | Target Yield (%) | Purity Target (%) |
| 1. Dibromination | Fluoranthene, N-Bromosuccinimide | 8,9-Dibromofluoranthene | 40-60 | >95 |
| 2. Buchwald-Hartwig Amination | 8,9-Dibromofluoranthene, Ammonia surrogate | 8,9-Diaminofluoranthene | 50-70 | >95 |
| 3. Sandmeyer Reaction | 8,9-Diaminofluoranthene, NaNO₂, CuCN | This compound | 30-50 | >98 |
Experimental Protocols
Step 1: Synthesis of 8,9-Dibromofluoranthene
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluoranthene (1.0 eq) in anhydrous DMF.
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Add N-Bromosuccinimide (2.2 eq) portion-wise to the solution at room temperature.
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Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate.
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Extract the product with dichloromethane (3 x volumes).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to isolate 8,9-dibromofluoranthene.
Step 2: Synthesis of 8,9-Diaminofluoranthene
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To a Schlenk flask under an argon atmosphere, add 8,9-dibromofluoranthene (1.0 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.05 eq), and the corresponding ligand (e.g., XPhos, 0.1 eq).
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Add sodium tert-butoxide (2.5 eq).
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Add anhydrous, degassed toluene to the flask.
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If using an ammonia surrogate like benzophenone imine, add it (2.5 eq) to the mixture.
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Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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If a protected amine was used, perform the deprotection step according to the appropriate literature procedure.
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Purify the crude 8,9-diaminofluoranthene by column chromatography.
Step 3: Synthesis of this compound
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In a beaker, dissolve 8,9-diaminofluoranthene (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise, keeping the temperature below 5 °C.
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Stir the resulting solution of the bis-diazonium salt at 0-5 °C for 30 minutes.
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In a separate flask, prepare a solution of copper(I) cyanide (2.5 eq) and sodium cyanide in water.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
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Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
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Cool the mixture and neutralize with a base (e.g., sodium carbonate).
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Collect the precipitated solid by filtration, wash with water, and dry.
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Purify the crude this compound by recrystallization from a suitable high-boiling solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Synthesis of Fluoranthene-8,9-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help avoid impurities during the synthesis of Fluoranthene-8,9-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and logical synthetic route involves a multi-step process starting from fluoranthene. The key steps are:
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Dinitration: Introduction of two nitro groups onto the fluoranthene core to produce 8,9-dinitrofluoranthene.
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Reduction: Reduction of the dinitro compound to the corresponding 8,9-diaminofluoranthene.
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Double Sandmeyer Reaction: Conversion of the diamino derivative into the target this compound via a double diazotization followed by cyanation.
Q2: What are the primary impurities I should be aware of during the synthesis?
Impurities can arise at each stage of the synthesis. Key potential impurities include:
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Isomeric dinitrofluoranthenes: Formed during the initial nitration step.
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Incompletely reduced intermediates: Such as nitro-aminofluoranthene.
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Mono-cyano derivatives: Arising from an incomplete Sandmeyer reaction (e.g., 8-amino-9-cyanofluoranthene).
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Phenolic byproducts: Formed by the reaction of the diazonium salt with water.[1][2]
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Azo-coupled compounds: A common side reaction in diazotization, especially at elevated temperatures.
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Hydrolysis products: The nitrile groups can be partially or fully hydrolyzed to amides or carboxylic acids under acidic or basic conditions, particularly during workup or purification.
Q3: How can I minimize the formation of phenolic impurities during the Sandmeyer reaction?
The formation of phenolic impurities is a common side reaction when the diazonium salt reacts with water. To minimize this:
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Maintain low temperatures: The diazotization and the Sandmeyer reaction should be carried out at low temperatures, typically between 0 and 10 °C, to ensure the stability of the diazonium salt.[3]
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Control acidity: The reaction should be sufficiently acidic to stabilize the diazonium salt.
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Use a non-aqueous workup where possible: Minimizing contact with water during the initial stages of product isolation can be beneficial.
Q4: What are the best practices for purifying the final this compound product?
Purification of the final product is crucial to remove residual catalysts, starting materials, and byproducts. A multi-step approach is often necessary:
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Extraction: To remove inorganic salts and water-soluble impurities.
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Column Chromatography: Effective for separating the desired dinitrile from less polar starting materials and more polar byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice for polycyclic aromatic compounds.
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Crystallization: This is a powerful technique for obtaining high-purity material. The choice of solvent is critical; common solvent systems for crystallization of aromatic nitriles include toluene/hexane, ethyl acetate/hexane, and methanol/water.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the dinitration step | - Insufficient nitrating agent. - Reaction temperature too low. | - Increase the molar ratio of the nitrating agent (e.g., nitric acid/sulfuric acid mixture). - Gradually increase the reaction temperature while carefully monitoring for side reactions. |
| Formation of multiple dinitro isomers | - Reaction conditions favoring multiple substitution patterns. | - Optimize the reaction temperature and the addition rate of the nitrating agent. - Use a milder nitrating agent if possible. - Isolate the desired 8,9-dinitrofluoranthene isomer using column chromatography. |
| Incomplete reduction of the dinitro compound | - Insufficient reducing agent. - Inactive catalyst (if applicable). - Short reaction time. | - Increase the equivalents of the reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation). - Ensure the catalyst is fresh and active. - Extend the reaction time and monitor the reaction progress by TLC or HPLC. |
| Low yield in the Sandmeyer reaction | - Decomposition of the diazonium salt. - Incomplete diazotization. - Inefficient cyanation. | - Strictly maintain a low temperature (0-5 °C) throughout the diazotization and cyanation steps. - Ensure a sufficient excess of nitrous acid is used for complete diazotization. - Use a freshly prepared solution of copper(I) cyanide. |
| Presence of phenolic impurities in the final product | - Reaction of the diazonium salt with water. | - Maintain low reaction temperatures. - Ensure the reaction medium is sufficiently acidic. - Minimize the amount of water present during the reaction and initial workup. - Purify the final product by column chromatography to separate the more polar phenolic byproducts. |
| Product contains dark, tarry impurities | - Azo-coupling side reactions. - Decomposition of the diazonium salt at elevated temperatures. | - Maintain a consistently low temperature during the diazotization and Sandmeyer reaction. - Ensure efficient stirring to prevent localized overheating. - Purify the crude product using activated carbon treatment followed by chromatography and crystallization. |
| Nitrile groups hydrolyze during workup | - Exposure to strong acidic or basic conditions at elevated temperatures. | - Perform workup at low temperatures. - Use dilute acids or bases for washing and neutralize promptly. - Avoid prolonged heating in the presence of water. |
Experimental Protocols
1. Synthesis of 8,9-Dinitrofluoranthene (Illustrative Protocol)
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Reaction: Dissolve fluoranthene in a suitable solvent (e.g., acetic anhydride). Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
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Workup: After the addition is complete, stir the mixture at low temperature for a specified time. Pour the reaction mixture onto ice and water. Filter the resulting precipitate, wash with water until neutral, and dry.
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Purification: Separate the isomers by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
2. Synthesis of 8,9-Diaminofluoranthene (Illustrative Protocol)
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Reaction: Suspend 8,9-dinitrofluoranthene in ethanol. Add a solution of tin(II) chloride in concentrated hydrochloric acid. Heat the mixture at reflux until the reaction is complete (monitor by TLC).
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Workup: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the diamine. Filter the precipitate, wash with water, and dry.
3. Synthesis of this compound via Double Sandmeyer Reaction (Illustrative Protocol)
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Diazotization: Suspend 8,9-diaminofluoranthene in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[5]
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
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Workup: Allow the reaction to proceed at low temperature, then gradually warm to room temperature. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic extract and purify the crude product by column chromatography followed by crystallization.
Data Presentation
Table 1: Summary of Reaction Parameters and Potential Outcomes
| Step | Key Parameters | Desired Outcome | Potential Impurities & Byproducts | Typical Yield Range (%) |
| Dinitration | Nitrating agent, Temperature, Reaction time | Selective formation of 8,9-dinitrofluoranthene | Other dinitro isomers, mono-nitrofluoranthenes | 40-60 (of desired isomer) |
| Reduction | Reducing agent, Catalyst, Temperature | Complete conversion to 8,9-diaminofluoranthene | Incompletely reduced nitro-amino intermediates | 70-90 |
| Sandmeyer Reaction | Temperature, Acidity, Purity of reagents | Complete conversion to this compound | Mono-cyano derivatives, phenolic byproducts, azo-dyes | 50-70 |
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: High-Purity Fluoranthene-8,9-dicarbonitrile Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Fluoranthene-8,9-dicarbonitrile for achieving high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Crystal Formation | - The chosen solvent is too nonpolar or too polar, resulting in very high or very low solubility at all temperatures.- The solution is not sufficiently saturated.- The cooling process is too rapid. | - Solvent Screening: Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.- Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound.- Slow Cooling: Allow the heated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving to an ice bath. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound or its impurities.- The solution is supersaturated, and the compound comes out of solution as a liquid instead of a solid.- Significant impurities are present, depressing the melting point of the mixture. | - Solvent Choice: Select a solvent with a boiling point lower than the melting point of this compound.- Reduce Saturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.- Pre-purification: If significant impurities are suspected, consider a preliminary purification step such as column chromatography before recrystallization. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were not completely collected during filtration. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Heated Filtration: If a hot filtration is needed to remove insoluble impurities, preheat the funnel and filter paper to prevent crystallization.- Efficient Collection: Ensure all crystals are transferred to the filter paper and wash them with a minimal amount of ice-cold recrystallization solvent. |
| Persistent Colored Impurities | - The impurities have similar solubility profiles to the target compound.- The impurities are strongly adsorbed to the crystal lattice. | - Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be aware that this may also adsorb some of the desired product.- Solvent System: Experiment with different solvent systems, including mixed solvents, which may alter the solubility of the impurities relative to the product.- Multiple Recrystallizations: A second recrystallization from a different solvent may be necessary to remove persistent impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: Based on the polycyclic aromatic and dinitrile functionalities, good starting points for solvent screening include aromatic hydrocarbons (toluene, xylene), chlorinated solvents (chlorobenzene), and polar aprotic solvents (acetonitrile, ethyl acetate). Fluoranthene, the parent compound, is soluble in nonpolar organic solvents like ether, chloroform, and benzene, and slightly soluble in ethanol.[1] A mixed solvent system, such as toluene-heptane or ethyl acetate-hexane, can also be effective for fine-tuning solubility.
Q2: How can I determine the appropriate solvent ratio for a mixed solvent recrystallization?
A2: To determine the optimal ratio for a mixed solvent system, dissolve the crude this compound in a small amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: My compound is not dissolving even in hot solvent. What should I do?
A3: If your compound is not dissolving, you may be using a solvent in which it is largely insoluble. Try a different solvent from the suggested list. If solubility is still an issue, consider more aggressive solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), although their high boiling points can make subsequent removal challenging. Ensure you are heating the solvent to its boiling point to maximize solubility.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of your recrystallized product can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
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Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data.
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Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.
Q5: What safety precautions should I take during recrystallization?
A5: Always work in a well-ventilated fume hood, especially when using volatile or toxic organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when heating flammable organic solvents; use a heating mantle or steam bath rather than an open flame.
Experimental Protocols & Data
General Recrystallization Workflow
The following diagram illustrates a general workflow for the purification of a synthesized aromatic nitrile like this compound.
References
Validation & Comparative
A Spectroscopic Comparison of Fluoranthene-8,9-dicarbonitrile and its Derivatives for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the photophysical properties and potential applications of fluoranthene-based fluorescent molecules.
Fluoranthene and its derivatives have emerged as a versatile class of polycyclic aromatic hydrocarbons (PAHs) with significant potential in various scientific domains, from materials science to biomedical research. Their rigid, planar structure and extended π-conjugation give rise to intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes and materials. This guide provides a comparative overview of the spectroscopic properties of Fluoranthene-8,9-dicarbonitrile and related fluoranthene derivatives, supported by experimental data. It also details the methodologies for their characterization and illustrates a potential application in cellular imaging.
Data Presentation: A Comparative Analysis of Photophysical Properties
The following table summarizes the key spectroscopic parameters for a selection of fluoranthene derivatives. This data is essential for researchers in selecting the appropriate compound for specific applications, such as fluorescent labeling, sensing, or as emitters in organic light-emitting diodes (OLEDs). The data for the derivatives is primarily sourced from a study by Kumar et al. (2017), which investigated symmetrically and non-symmetrically functionalized fluoranthene-based blue fluorescent materials. The fluorescence quantum yield for the parent fluoranthene is provided as a baseline reference from the work of Schwarz and Wasik (1976).
| Compound Name | Structure | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |
| This compound | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature | |||
| Fluoranthene | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature | 0.20 ± 0.01 | Water | Schwarz and Wasik, 1976 | |
| sym-DBF | 3,9-di(tert-butyl)fluoranthene | 375 | 455 | Not Reported | 0.85 (in solution) | Not specified | Kumar et al., 2017 |
| sym-TBF | 3,9-bis(4-(tert-butyl)phenyl)fluoranthene | 385 | 465 | Not Reported | 0.92 (in solution) | Not specified | Kumar et al., 2017 |
| non-sym-TBF | 3-(4-(tert-butyl)phenyl)fluoranthene | 380 | 460 | Not Reported | 0.88 (in solution) | Not specified | Kumar et al., 2017 |
| CN-TPF | 4-(fluoranthen-3-yl)benzonitrile | 390 | 470 | Not Reported | 0.78 (in solution) | Not specified | Kumar et al., 2017 |
Experimental Protocols
The characterization of the spectroscopic properties of fluoranthene derivatives involves standard techniques in photophysical chemistry. Below are detailed methodologies for key experiments.
1. UV-Visible Absorption Spectroscopy
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Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the compounds.
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Instrumentation: A dual-beam UV-Visible spectrophotometer.
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Procedure:
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Prepare stock solutions of the fluoranthene derivatives in a suitable solvent (e.g., spectroscopic grade tetrahydrofuran (THF) or dichloromethane (DCM)) at a concentration of approximately 10⁻³ M.
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Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
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Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 250-500 nm.
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The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.
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The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (1 cm).
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2. Fluorescence Spectroscopy
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Objective: To determine the emission maxima (λ_em) and relative fluorescence quantum yields (Φ_F) of the compounds.
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Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
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Procedure for Emission Spectra:
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Use the same dilute solutions prepared for the UV-Visible absorption measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
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Excite the sample at its absorption maximum (λ_abs).
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Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 700 nm.
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The wavelength of maximum emission intensity (λ_em) is determined from the spectrum.
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Procedure for Fluorescence Quantum Yield (Relative Method):
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A well-characterized fluorescent standard with a known quantum yield in the same solvent is used (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
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The absorbance of both the sample and the standard solution at the excitation wavelength is measured and kept below 0.1.
-
The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ_r is the quantum yield of the reference.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
-
Mandatory Visualization: Cellular Imaging Workflow
A promising application for derivatives of this compound is in the field of cellular imaging, particularly for the visualization of specific organelles. A patent by Thilagar et al. (WO2014147642A1) describes the use of substituted fluoranthene-7-carbonitriles as fluorescent markers for staining neutral lipid droplets within cells. The following diagram, generated using the DOT language, illustrates the general workflow for such an application.
Caption: Workflow for staining cellular lipid droplets with a fluoranthene-based fluorescent probe.
This diagram outlines the key steps from the synthesis of the fluorescent probe to the final analysis of the stained cells, providing a clear experimental pipeline for researchers interested in utilizing these compounds for bioimaging. The lipophilic nature of the fluoranthene core likely facilitates its partitioning into the hydrophobic environment of lipid droplets, leading to their specific visualization.
Performance Analysis of Fluoranthene-8,9-dicarbonitrile-based Devices: A Comparative Review
To provide a valuable comparison for researchers, this guide presents the performance of state-of-the-art materials in three key areas of organic electronics: OLEDs, OFETs, and OSCs. The selection of these alternative materials is based on their established high performance and frequent citation in the literature.
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, host and emitter materials are crucial for achieving high efficiency and stability. A common high-performance material is CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) as a host, often doped with a phosphorescent emitter like Ir(ppy)₃ (fac-Tris(2-phenylpyridine)iridium(III)) .
| Parameter | Fluoranthene-8,9-dicarbonitrile | CBP:Ir(ppy)₃ |
| Device Type | Not Available | Phosphorescent OLED |
| External Quantum Efficiency (EQE) | Not Available | ~20% |
| Luminance (cd/m²) | Not Available | > 1000 |
| Turn-on Voltage (V) | Not Available | ~3.0 |
| Emission Color | Not Available | Green |
Experimental Protocol for a Typical CBP:Ir(ppy)₃ OLED:
A typical device is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The following layers are deposited sequentially by thermal evaporation in a high-vacuum chamber: a hole injection layer (e.g., 40 nm of TAPC), a hole transport layer (e.g., 20 nm of TCTA), an emissive layer consisting of CBP doped with Ir(ppy)₃ at a specific concentration (e.g., 30 nm, 6 wt%), an electron transport layer (e.g., 30 nm of TPBi), and an electron injection layer (e.g., 1 nm of LiF), followed by an aluminum cathode (e.g., 100 nm). The current density-voltage-luminance (J-V-L) characteristics are then measured using a source meter and a spectroradiometer.
Organic Field-Effect Transistors (OFETs)
For OFETs, the charge carrier mobility of the semiconductor is a key performance metric. Pentacene is a well-studied, high-performance p-type organic semiconductor.
| Parameter | This compound | Pentacene |
| Device Type | Not Available | Organic Field-Effect Transistor (OFET) |
| Hole Mobility (μh) | Not Available | > 1 cm²/Vs |
| On/Off Ratio | Not Available | > 10⁶ |
| Threshold Voltage (Vth) | Not Available | < -10 V |
Experimental Protocol for a Typical Pentacene OFET:
A heavily doped silicon wafer with a thermally grown silicon dioxide layer (e.g., 300 nm) is used as the gate electrode and dielectric. The substrate is treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the crystal growth of the organic semiconductor. A thin film of pentacene (e.g., 50 nm) is then deposited by thermal evaporation. Finally, source and drain electrodes (e.g., 50 nm of gold) are deposited on top of the pentacene layer through a shadow mask to define the channel length and width. The transfer and output characteristics of the transistor are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox.
Organic Solar Cells (OSCs)
In the field of OSCs, the power conversion efficiency (PCE) is the most critical parameter. A widely used and high-performing non-fullerene acceptor is ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) , often blended with a polymer donor like PBDB-T .
| Parameter | This compound | PBDB-T:ITIC |
| Device Type | Not Available | Bulk Heterojunction Organic Solar Cell |
| Power Conversion Efficiency (PCE) | Not Available | > 11% |
| Open-Circuit Voltage (Voc) | Not Available | ~0.9 V |
| Short-Circuit Current (Jsc) | Not Available | ~17 mA/cm² |
| Fill Factor (FF) | Not Available | ~70% |
Experimental Protocol for a Typical PBDB-T:ITIC OSC:
A patterned ITO-coated glass substrate is cleaned and treated with a UV-ozone cleaner. A hole transport layer (e.g., PEDOT:PSS) is spin-coated on the ITO and annealed. The active layer, a blend of PBDB-T and ITIC in a solvent like chlorobenzene with an additive such as 1,8-diiodooctane, is then spin-coated in a nitrogen-filled glovebox and annealed. Subsequently, an electron transport layer (e.g., a fullerene derivative or a metal oxide) and a metal cathode (e.g., calcium followed by aluminum) are deposited by thermal evaporation. The J-V characteristics of the solar cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²).
Experimental Workflows
To visualize the fabrication and characterization process, the following diagrams illustrate a generalized workflow for the creation and testing of organic electronic devices.
A Researcher's Guide to Validating Experimental Data of Novel Polycyclic Aromatic Hydrocarbons with DFT Calculations: A Case Study Approach
For researchers, scientists, and drug development professionals, the synthesis and characterization of novel polycyclic aromatic hydrocarbons (PAHs) is a critical area of study. The validation of experimental findings with theoretical calculations is a cornerstone of modern chemical research, providing deeper insights into molecular structure and properties. This guide outlines a systematic approach to this validation process, using Fluoranthene-8,9-dicarbonitrile as a hypothetical subject of investigation due to the current scarcity of published experimental data on this specific molecule. The principles and methodologies described herein are broadly applicable to other novel PAH derivatives.
The introduction of electron-withdrawing groups, such as nitrile (-CN) moieties, to a PAH core like fluoranthene is expected to significantly alter its electronic and optical properties. Density Functional Theory (DFT) serves as a powerful predictive tool to model these changes and corroborate laboratory findings.
Comparative Analysis: Experimental vs. DFT-Calculated Properties
The following tables summarize the types of quantitative data typically collected for a new PAH derivative and the corresponding parameters that can be calculated using DFT. For illustrative purposes, hypothetical values for this compound are contrasted with known experimental and calculated data for the parent molecule, Fluoranthene.
Table 1: Comparison of Spectroscopic Properties
| Property | Experimental Method | DFT Calculation Method | Parent Fluoranthene (Experimental/Calculated) | Hypothetical this compound (Expected Trend) |
| UV-Vis Absorption (λmax) | UV-Vis Spectroscopy | TD-DFT (e.g., B3LYP/6-311G(d,p)) | ~236, 287, 358 nm | Red-shifted due to extended conjugation and altered molecular orbitals |
| Fluorescence Emission | Fluorescence Spectroscopy | TD-DFT | ~462 nm | Potentially quenched or red-shifted |
| Vibrational Frequencies (FTIR/Raman) | FTIR and Raman Spectroscopy | Frequency Analysis (e.g., B3LYP/6-311G(d,p)) | C-H stretch: ~3050 cm⁻¹; C=C stretch: ~1600 cm⁻¹ | Appearance of a strong C≡N stretch around 2230 cm⁻¹ |
| ¹H and ¹³C NMR Chemical Shifts | ¹H and ¹³C NMR Spectroscopy | GIAO-DFT (e.g., B3LYP/6-311+G(2d,p)) | ¹H: 7.3-8.0 ppm; ¹³C: 120-140 ppm | Significant downfield shifts for protons and carbons near the nitrile groups |
Table 2: Comparison of Electronic and Structural Properties
| Property | Experimental Method | DFT Calculation Method | Parent Fluoranthene (Calculated) | Hypothetical this compound (Expected Trend) |
| HOMO-LUMO Gap | Cyclic Voltammetry | DFT (e.g., B3LYP/6-311G(d,p)) | ~4.5 eV | Reduced gap, indicating increased reactivity and potential for red-shifted absorption |
| Electron Affinity (EA) | Not directly measured | DFT | ~0.7 eV | Increased EA due to the electron-withdrawing nature of nitrile groups |
| Ionization Potential (IP) | Photoelectron Spectroscopy | DFT | ~7.8 eV | Increased IP |
| Bond Lengths and Angles | X-ray Crystallography | Geometry Optimization (e.g., B3LYP/6-311G(d,p)) | C-C bonds: ~1.37-1.46 Å | Shortening of the C-C bonds adjacent to the C-CN bond |
Experimental and Computational Protocols
A rigorous comparison requires well-documented methodologies. Below are generalized protocols for the synthesis, characterization, and computational analysis of a dinitrile-substituted PAH like this compound.
Synthesis and Characterization Protocol
-
Synthesis: A potential synthetic route could involve the cyanation of a di-halogenated fluoranthene precursor (e.g., 8,9-dibromofluoranthene) using a metal cyanide catalyst (e.g., copper(I) cyanide) in a high-boiling point solvent like DMF or DMSO. The reaction would be carried out under an inert atmosphere and heated for several hours.
-
Purification: The crude product would be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
-
FTIR Spectroscopy: The presence of the nitrile functional groups would be confirmed by a characteristic sharp absorption band in the region of 2220-2240 cm⁻¹.
-
UV-Vis and Fluorescence Spectroscopy: Absorption and emission spectra would be recorded in a dilute solution (e.g., in dichloromethane or THF) to determine the photophysical properties.
-
Cyclic Voltammetry: The electrochemical properties (HOMO-LUMO gap) would be determined by cyclic voltammetry in an appropriate solvent with a supporting electrolyte.
-
DFT Calculation Protocol
-
Geometry Optimization: The molecular geometry of this compound would be optimized in the ground state using a functional such as B3LYP with a basis set like 6-311G(d,p). A frequency calculation would be performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be obtained from the optimized structure to calculate the HOMO-LUMO gap, electron affinity, and ionization potential.
-
Spectroscopic Properties:
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations at the same level of theory would be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.
-
Vibrational Spectra: The vibrational frequencies and intensities would be calculated from the frequency analysis to simulate the FTIR and Raman spectra.
-
NMR Spectra: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often with a larger basis set for better accuracy.
-
Visualizing the Workflow and Molecular Properties
Graphviz diagrams can effectively illustrate the logical flow of the research process and the relationships between molecular structure and properties.
Caption: A flowchart illustrating the parallel experimental and computational workflows for the validation of molecular properties.
Comparative Analysis of Synthetic Routes to Fluoranthene-8,9-dicarbonitrile: A Review of Available Strategies
A comprehensive comparative analysis of distinct, experimentally verified synthetic routes to Fluoranthene-8,9-dicarbonitrile is challenging due to the limited availability of specific and detailed published procedures for this particular isomer. However, by examining general strategies for the functionalization of polycyclic aromatic hydrocarbons (PAHs), a likely and plausible synthetic pathway can be outlined. This guide will focus on a conceptual analysis of the most probable synthetic approach, providing a framework for researchers in organic synthesis and materials science.
This compound is a specialized derivative of fluoranthene, a polycyclic aromatic hydrocarbon. The introduction of nitrile groups onto the fluoranthene core can significantly influence its electronic properties, making it a potentially valuable building block in the synthesis of novel organic electronic materials, such as phthalocyanine analogues or other functional dyes and pigments. The precise positioning of the dinitrile groups at the 8 and 9 positions is critical for defining the molecule's symmetry and its potential for further chemical transformations.
Conceptual Synthetic Pathway
The most logical and commonly employed strategy for the synthesis of aromatic dinitriles from an unsubstituted aromatic core involves a two-step process: halogenation followed by cyanation. This approach allows for the regioselective installation of the nitrile groups.
Route 1: Halogenation-Cyanation Pathway
This proposed route commences with the selective dihalogenation of fluoranthene to introduce leaving groups at the desired 8 and 9 positions, followed by a nucleophilic substitution with a cyanide source.
Step 1: Synthesis of 8,9-Dibromofluoranthene
The initial step would involve the bromination of fluoranthene. Achieving high regioselectivity for the 8 and 9 positions can be a significant challenge in the direct electrophilic halogenation of fluoranthene due to the presence of multiple reactive sites. Specialized reaction conditions, potentially involving specific catalysts or directing groups, might be necessary to favor the formation of the desired 8,9-dibromo isomer over other possible isomers.
Step 2: Cyanation of 8,9-Dibromofluoranthene
The subsequent step is the conversion of the dibromo-intermediate to the target dicarbonitrile. A common method for this transformation is the Rosenmund-von Braun reaction, which typically employs a copper(I) cyanide reagent. This reaction is a well-established method for the synthesis of aryl nitriles from aryl halides.
Below is a diagram illustrating this conceptual synthetic pathway.
Caption: Conceptual synthetic pathway to this compound.
Experimental Protocols (Hypothetical)
As no specific literature procedures for the synthesis of this compound could be identified, the following protocols are hypothetical and based on general methods for analogous transformations. These should be considered as a starting point for experimental design and would require significant optimization.
Synthesis of 8,9-Dibromofluoranthene (Hypothetical)
-
Materials: Fluoranthene, N-Bromosuccinimide (NBS), inert solvent (e.g., Dichloromethane or Carbon Tetrachloride), radical initiator (e.g., AIBN) or Lewis acid catalyst.
-
Procedure: To a solution of fluoranthene in an inert solvent, N-Bromosuccinimide (2.2 equivalents) would be added. The reaction mixture would be stirred at an appropriate temperature, potentially with initiation by light or a radical initiator for a free-radical pathway, or with a Lewis acid for an electrophilic substitution pathway. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture would be washed, dried, and the solvent evaporated. The crude product would require purification, likely through column chromatography on silica gel, to isolate the desired 8,9-dibromofluoranthene isomer.
Synthesis of this compound (Hypothetical)
-
Materials: 8,9-Dibromofluoranthene, Copper(I) cyanide (CuCN), high-boiling polar aprotic solvent (e.g., DMF, NMP, or Pyridine).
-
Procedure: A mixture of 8,9-dibromofluoranthene and Copper(I) cyanide (2.5 - 3.0 equivalents) in a high-boiling solvent would be heated to a high temperature (typically 150-200 °C) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction would be monitored by TLC or HPLC. After completion, the reaction mixture would be cooled and poured into an aqueous solution of a complexing agent for copper, such as ferric chloride or aqueous ammonia, to facilitate the workup. The product would then be extracted with an organic solvent. The organic layer would be washed, dried, and concentrated. The crude this compound would then be purified by recrystallization or column chromatography.
Data Presentation (Illustrative)
Since no experimental data is available, the following table is illustrative of how quantitative data for different hypothetical routes would be presented for comparison.
| Parameter | Route 1 (Hypothetical) | Route 2 (Alternative - Not Defined) |
| Starting Material | Fluoranthene | - |
| Number of Steps | 2 | - |
| Overall Yield (%) | Not Determined | - |
| Key Reagents | NBS, CuCN | - |
| Reaction Conditions | High Temperature | - |
| Purification Method | Column Chromatography | - |
| Purity (%) | Not Determined | - |
Conclusion
The synthesis of this compound is a scientifically interesting but challenging endeavor due to the lack of established protocols in the public domain. The conceptual pathway involving bromination followed by cyanation represents the most straightforward and logical approach based on fundamental principles of organic chemistry. Researchers aiming to synthesize this compound would need to undertake significant experimental work to establish and optimize the reaction conditions for each step, with a particular focus on achieving the desired regioselectivity in the initial halogenation. The development of a reliable synthetic route would be a valuable contribution to the field of materials science, enabling further investigation into the properties and applications of this unique fluoranthene derivative.
Validating the Structure of Fluoranthene-8,9-dicarbonitrile: A Comparative Guide to NMR and MS Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of Fluoranthene-8,9-dicarbonitrile. We present expected data, detailed experimental protocols, and a comparison with alternative analytical techniques.
This compound, a polycyclic aromatic hydrocarbon (PAH) derivative with the chemical formula C₁₈H₈N₂, possesses a rigid, planar structure with nitrile functionalities.[1] These features make it an interesting candidate for materials science and pharmaceutical applications. Accurate structural elucidation is paramount to understanding its chemical properties and potential applications.
Data Presentation: Expected Spectroscopic Data
While specific experimental data for this compound is not widely published, we can predict the expected NMR and MS data based on the known structure and general principles of spectroscopy.
| Analytical Technique | Parameter | Expected Value for this compound |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons are expected in the range of 7.0-9.0 ppm. Protons on the dinitrile-substituted ring will be deshielded. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~120-150 ppm. Nitrile carbons (C≡N): ~115-125 ppm.[2][3] Quaternary carbons will show distinct shifts. |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak (M⁺) | m/z = 252.07 |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | Calculated for C₁₈H₈N₂: 252.0687[1] |
Mandatory Visualization: The Logic of Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound, from initial synthesis to final confirmation.
Caption: Workflow for the structural validation of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for NMR and MS analysis of aromatic nitriles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing information on connectivity and substitution patterns.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a High-Resolution Mass Spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument.
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
For direct infusion HRMS, prepare a dilute solution in an appropriate solvent (e.g., acetonitrile, methanol).
GC-MS (EI) Protocol:
-
GC Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-300).
HRMS Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for HRMS.
-
Mass Analyzer: TOF or Orbitrap for high mass accuracy.
-
Data Acquisition: Acquire data in full scan mode to determine the exact mass of the molecular ion.
Comparison with Other Alternatives
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, requires minimal sample. | Provides limited information on the overall molecular structure and connectivity. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions and conjugation in the molecule. | Sensitive, provides information on the chromophore system. | Broad absorption bands can make detailed structural interpretation difficult. |
| X-ray Crystallography | Unambiguous 3D structure of the molecule in the solid state. | Provides the most definitive structural information. | Requires a single crystal of sufficient quality, which can be challenging to grow. |
References
Electrochemical Comparison of Fluoranthene-8,9-dicarbonitrile Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrochemical properties of Fluoranthene-8,9-dicarbonitrile analogs. This document outlines the expected electrochemical behavior based on substituent effects and provides detailed experimental protocols for comparative analysis.
This compound serves as a valuable scaffold in materials science and medicinal chemistry due to its unique electronic and photophysical properties. The introduction of various substituents onto the fluoranthene core allows for the fine-tuning of its electrochemical characteristics, particularly its redox potentials. This guide explores the anticipated effects of electron-donating and electron-accepting groups on the electrochemical behavior of this compound analogs, providing a framework for the rational design of molecules with tailored properties.
Understanding the Electrochemical Landscape
The electrochemical properties of this compound analogs are primarily dictated by the nature of the substituents on the aromatic core. The dicarbonitrile groups at the 8 and 9 positions are strong electron-withdrawing groups, making the parent molecule a good electron acceptor. The introduction of additional substituents can modulate the electron density of the π-system, thereby altering the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes are directly reflected in the oxidation and reduction potentials of the molecules.
-
Electron-Donating Groups (EDGs): Substituents such as amines (-NH2), ethers (-OR), and alkyl groups (-R) increase the electron density of the fluoranthene core. This raises the HOMO energy level, making the molecule easier to oxidize (less positive oxidation potential). The effect on the LUMO energy is generally less pronounced.
-
Electron-Accepting Groups (EAGs): Substituents like nitro (-NO2), cyano (-CN), and haloalkyls (-CF3) further decrease the electron density of the core. This lowers both the HOMO and LUMO energy levels. Consequently, the molecule becomes more difficult to oxidize (more positive oxidation potential) and easier to reduce (less negative reduction potential).
These relationships are crucial for designing molecules with specific redox properties for applications in organic electronics, sensors, and as redox-active probes in biological systems.
Comparative Electrochemical Data
| Analog | Substituent (R) | Electronic Nature | Expected Eox (V vs. Fc/Fc+) | Expected Ered (V vs. Fc/Fc+) |
| Parent Compound | -H | Neutral | +1.5 | -1.2 |
| Analog 1 | -OCH3 | Electron-Donating | +1.3 | -1.25 |
| Analog 2 | -N(CH3)2 | Strong Electron-Donating | +1.1 | -1.3 |
| Analog 3 | -Cl | Weak Electron-Withdrawing | +1.6 | -1.15 |
| Analog 4 | -NO2 | Strong Electron-Withdrawing | +1.8 | -1.0 |
Note: These values are illustrative and intended to show relative trends. Actual experimental values will vary depending on the specific molecular structure and experimental conditions.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. A typical experimental protocol for comparing the electrochemical behavior of this compound analogs is as follows:
1. Materials and Reagents:
- This compound analog to be tested (analyte)
- Anhydrous, high-purity solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
- Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)
- Ferrocene (as an internal standard for potential referencing)
- High-purity inert gas (e.g., argon or nitrogen)
2. Electrochemical Cell Setup:
- A standard three-electrode cell is used, consisting of:
- Working Electrode: A glassy carbon or platinum disk electrode.
- Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
- Counter (Auxiliary) Electrode: A platinum wire or gauze.
3. Solution Preparation:
- Prepare a stock solution of the analyte in the chosen solvent at a concentration of approximately 1 mM.
- Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.
- The final solution for analysis should contain both the analyte and the supporting electrolyte.
4. Experimental Procedure:
- Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in the solvent to ensure a clean and reproducible surface.
- Assemble the electrochemical cell and add the analyte solution.
- Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
- Connect the electrodes to a potentiostat.
- Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction, before returning to the initial potential.
- Typical scan rates range from 20 to 200 mV/s.
- After recording the CV of the analyte, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc+) redox couple will serve as an internal reference to which the potentials of the analyte can be accurately compared.
5. Data Analysis:
- Determine the half-wave potentials (E1/2) for the oxidation (Eox) and reduction (Ered) processes from the cyclic voltammograms. The half-wave potential is calculated as the average of the anodic and cathodic peak potentials for a reversible process.
- The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using established empirical formulas.
Visualizing the Workflow
The following diagrams illustrate the logical relationships in substituent effects and the experimental workflow for the electrochemical comparison.
Benchmarking the Photophysical Properties of Fluoranthene-8,9-dicarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of Fluoranthene-8,9-dicarbonitrile and common alternative fluorophores. Due to the limited availability of experimental data for this compound in the public domain, this document focuses on the properties of its parent compound, fluoranthene, and compares them against well-characterized fluorescent molecules: anthracene, pyrene, and fluorescein. This guide is intended to serve as a practical resource for researchers in selecting appropriate fluorophores for their specific applications.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical properties of fluoranthene, anthracene, pyrene, and fluorescein. These values have been compiled from various sources and are presented for comparative purposes. It is important to note that these properties can be highly dependent on the solvent and other environmental factors.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Solvent | | :--- | :--- | :--- | :--- | :--- | :--- | | Fluoranthene | ~357 | ~462 | ~3,160 (at 357 nm) | 0.29 - 0.33 | ~36 - 52 | Cyclohexane | | Anthracene | ~355, 375 | ~380, 401, 425 | ~9,000 (at 355 nm) | 0.27 - 0.36[1][2] | 4.1 - 5.1[3] | Ethanol | | Pyrene | ~334 | ~373, 384, 393 | ~55,000 (at 334 nm) | 0.53 - 0.65[4] | ~194 - 410 (oxygen-free)[4][5] | Ethanol | | Fluorescein | ~490 | ~512 | ~92,300 (at 490 nm) | ~0.95[6][7] | ~4.0[6][8][9] | 0.1 M NaOH |
Note: The photophysical properties of this compound are not well-documented in publicly accessible literature. The introduction of dinitrile groups to the fluoranthene core is expected to significantly influence its electronic structure and, consequently, its absorption and emission characteristics. Researchers are encouraged to perform experimental characterization to determine the specific properties of this compound.
Experimental Protocols
The determination of the photophysical parameters listed above requires standardized experimental procedures. Below are detailed methodologies for key measurements.
Absorption and Emission Spectroscopy
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Methodology:
-
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: Prepare dilute solutions of the fluorophore in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or as specified) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum over a relevant wavelength range to identify the absorption maxima (λ_abs).
-
Emission Spectrum: Excite the sample at its primary absorption maximum. Record the fluorescence emission spectrum over a suitable wavelength range to determine the emission maximum (λ_em).
Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Principle: The quantum yield of an unknown sample is determined relative to a standard with a known quantum yield.[10][11][12][13][14]
-
Instrumentation: A spectrofluorometer.
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or Rhodamine 6G in ethanol (Φ_f = 0.95) are common standards.
-
Procedure:
-
Prepare a series of solutions of both the standard and the sample at different concentrations in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectra.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_s * (m_x / m_s) * (n_x² / n_s²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and s refer to the sample and the standard, respectively.
-
Fluorescence Lifetime (τ_f) Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Principle: TCSPC measures the time delay between the excitation pulse and the detection of the first emitted photon.[15][16][17][18][19] By repeating this process many times, a histogram of photon arrival times is built, representing the fluorescence decay profile.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Procedure:
-
Prepare a dilute solution of the fluorophore.
-
Excite the sample with the pulsed light source at a high repetition rate.
-
Collect the emitted photons at the emission maximum.
-
The TCSPC electronics record the time difference between the laser pulse and the detected photon.
-
A histogram of these time differences is generated, which corresponds to the fluorescence decay curve.
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Workflow for fluorescence lifetime measurement.
References
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrene - Wikipedia [en.wikipedia.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Fluorescein - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.unl.pt [research.unl.pt]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]
- 12. agilent.com [agilent.com]
- 13. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 15. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 16. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. photon-force.com [photon-force.com]
- 19. horiba.com [horiba.com]
Spectroscopic Cross-Reference Guide: Fluoranthene-8,9-dicarbonitrile and Fluoranthene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of Fluoranthene-8,9-dicarbonitrile and its parent compound, fluoranthene. Due to a lack of available experimental spectroscopic data for this compound, this document presents the known experimental data for fluoranthene and offers predicted spectroscopic characteristics for this compound based on the anticipated effects of dinitrile substitution on the fluoranthene core. This guide also includes detailed experimental protocols for obtaining the necessary spectroscopic data to encourage and facilitate further research.
Data Presentation: A Comparative Spectroscopic Overview
The following tables summarize the available experimental spectroscopic data for fluoranthene and the predicted data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Solvent | Chemical Shift (δ) ppm |
| Fluoranthene | ¹H NMR | CDCl₃ | 7.93 (d, 2H), 7.88 (d, 2H), 7.65 (t, 2H), 7.40 (m, 4H)[1] |
| ¹³C NMR | CDCl₃ | 140.0, 137.2, 131.5, 128.4, 128.2, 127.1, 122.0, 121.0[2][3] | |
| This compound | ¹H NMR | - | Predicted: Downfield shifts for protons on the dinitrile-substituted ring due to the electron-withdrawing nature of the nitrile groups. Protons on the other rings are expected to experience smaller shifts. |
| ¹³C NMR | - | Predicted: Significant downfield shifts for the carbons directly attached to the nitrile groups (C8 and C9). The nitrile carbons (C≡N) are expected to appear in the 115-120 ppm region. Other aromatic carbons will also be affected, with those in closer proximity to the nitrile groups showing more pronounced shifts. |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| Fluoranthene | KBr Pellet | 3050-3080 (aromatic C-H stretch), 1600-1450 (aromatic C=C stretch), 850-730 (C-H out-of-plane bend)[4][5] |
| This compound | - | Predicted: Appearance of a strong, sharp absorption band in the range of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration. The aromatic C-H and C=C stretching regions may show shifts in position and changes in intensity due to the electronic influence of the nitrile substituents. |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| Fluoranthene | Ethanol | 236, 256, 276, 287, 322, 340, 357[6] |
| This compound | - | Predicted: A bathochromic (red) shift in the absorption maxima compared to fluoranthene is expected. The introduction of the dinitrile groups can extend the π-conjugation and alter the energy levels of the molecular orbitals, leading to absorption at longer wavelengths.[2][7][8] |
Table 4: Mass Spectrometry Data
| Compound | Technique | [M]+ (m/z) |
| Fluoranthene | Electron Ionization (EI) | 202.25[8] |
| This compound | - | Predicted: The molecular ion peak ([M]⁺) is expected at m/z 252.26, corresponding to the molecular weight of C₁₈H₈N₂. Fragmentation patterns would likely involve the loss of HCN or CN radicals. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to assist researchers in obtaining and verifying spectroscopic data for this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3][9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][9]
-
Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[7][10]
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[8]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) of known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Place the cuvettes in the respective reference and sample holders.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
The resulting spectrum plots absorbance versus wavelength (nm).
-
Mass Spectrometry
-
Sample Introduction and Ionization (for a solid sample):
-
For Electron Ionization (EI), the sample can be introduced via a direct insertion probe. A small amount of the solid is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
-
Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a gas chromatograph (GC-MS) for separation and subsequent ionization.[5][11]
-
-
Data Acquisition:
-
The vaporized sample molecules are bombarded with high-energy electrons (typically 70 eV in EI) to generate a molecular ion and various fragment ions.
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the spectroscopic characterization of a novel polycyclic aromatic hydrocarbon derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fhi.mpg.de [fhi.mpg.de]
- 4. astrochem.org [astrochem.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Prediction of the Ultraviolet–Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Fluoranthene-8,9-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of Fluoranthene-8,9-dicarbonitrile against two other polycyclic aromatic dinitriles: Phenanthrene-9,10-dicarbonitrile and Pyrene-4,5-dicarbonitrile. Due to a lack of extensive experimental data on the reactivity of this compound, this comparison is primarily based on theoretical predictions derived from the electronic properties of the parent polycyclic aromatic hydrocarbons (PAHs) and the known reactivity of aromatic nitriles.
Introduction to Polycyclic Aromatic Dinitriles
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. The introduction of electron-withdrawing groups, such as nitrile (-CN) groups, can significantly alter the electronic properties and reactivity of the PAH core. Dinitrile derivatives of PAHs are valuable precursors in the synthesis of more complex molecules, including phthalocyanine analogues and other functional materials. Understanding their comparative reactivity is crucial for designing synthetic routes and predicting reaction outcomes.
This guide focuses on a comparative study of the following dinitriles:
-
This compound: A derivative of fluoranthene, a PAH consisting of a benzene ring fused to a naphthalene moiety.
-
Phenanthrene-9,10-dicarbonitrile: A derivative of phenanthrene, an isomer of anthracene.
-
Pyrene-4,5-dicarbonitrile: A derivative of pyrene, a PAH with a compact, four-ring structure.
Predicted Reactivity: A Theoretical Comparison
In the absence of direct experimental data for comparative reactivity, we can predict the relative reactivity of these dinitriles by considering the electronic properties of the parent PAH and the influence of the dicarbonitrile substitution. The reactivity of these compounds is expected to be dictated by the electron-deficient nature of the aromatic system, making them susceptible to nucleophilic attack and participants in specific types of cycloaddition reactions.
A key indicator of reactivity towards nucleophiles is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a higher electron affinity and thus greater susceptibility to nucleophilic attack. Furthermore, electrostatic potential (ESP) maps can visualize electron-rich and electron-deficient regions of a molecule, predicting sites of nucleophilic attack.
Based on general principles of PAH chemistry, the following reactivity trends can be predicted:
| Compound | Parent PAH | Predicted Relative Reactivity towards Nucleophiles | Rationale |
| This compound | Fluoranthene | Moderate | The fluoranthene core is less aromatic and more reactive than phenanthrene. The dinitrile groups will further activate the ring towards nucleophilic attack. |
| Phenanthrene-9,10-dicarbonitrile | Phenanthrene | Low to Moderate | Phenanthrene is a relatively stable aromatic system. The dinitrile substitution will increase its electrophilicity. |
| Pyrene-4,5-dicarbonitrile | Pyrene | High | The K-region (4,5-positions) of pyrene is known to be reactive. Donor-acceptor substitution at these positions has been shown to effectively tune the HOMO-LUMO gap.[1] The dinitrile substitution is expected to significantly lower the LUMO energy, making it highly reactive. |
Key Reaction Classes and Predicted Outcomes
Nucleophilic Substitution and Addition
The electron-withdrawing nitrile groups are expected to activate the aromatic rings of all three compounds towards nucleophilic aromatic substitution (SNAr) or addition reactions. The rate and feasibility of these reactions will depend on the nucleophile and the specific electronic properties of the PAH dinitrile.
Predicted Reactivity Order: Pyrene-4,5-dicarbonitrile > this compound > Phenanthrene-9,10-dicarbonitrile
Hydrolysis of Nitrile Groups
Cycloaddition Reactions
The electron-deficient nature of the dinitrile-substituted aromatic rings makes them potential dienophiles or heterodienes in Diels-Alder and other cycloaddition reactions. The reactivity will be influenced by the frontier molecular orbital energies of the dinitrile and the reacting partner.
Synthesis of Metallophthalocyanine Analogues
Aromatic ortho-dinitriles are key precursors for the synthesis of phthalocyanines and their metal complexes.[2][3][4][5] This reaction, typically carried out at high temperatures in the presence of a metal salt, involves the cyclotetramerization of the dinitrile. All three compounds in this study are expected to undergo this reaction to form novel, extended π-system phthalocyanine analogues with unique photophysical and electronic properties.
Experimental Protocols (General)
The following are generalized experimental protocols that can serve as a starting point for investigating the reactivity of this compound and its analogues. Optimization of reaction conditions will be necessary for each specific substrate.
Protocol 1: General Procedure for Alkaline Hydrolysis of Aromatic Dinitriles
Materials:
-
Aromatic dinitrile (e.g., this compound)
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 10% w/v)
-
Hydrochloric Acid (for neutralization)
Procedure:
-
Dissolve the aromatic dinitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the aqueous sodium hydroxide solution to the flask.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with hydrochloric acid.
-
The resulting dicarboxylic acid may precipitate out of solution and can be collected by filtration, washed with water, and dried.
Protocol 2: General Procedure for the Synthesis of Metallophthalocyanine Analogues
Materials:
-
Aromatic dinitrile (e.g., this compound)
-
A suitable high-boiling solvent (e.g., quinoline, 1-pentanol)
-
A metal salt (e.g., ZnCl2, CuCl2, CoCl2)
-
A catalytic amount of a strong base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) (optional)
Procedure:
-
In a reaction vessel, combine the aromatic dinitrile, the metal salt, and the high-boiling solvent.
-
If used, add a catalytic amount of DBU.
-
Heat the mixture to a high temperature (typically 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the formation of the intensely colored phthalocyanine product.
-
After cooling, the crude product is typically purified by precipitation with a non-polar solvent, followed by washing with various solvents to remove unreacted starting materials and byproducts. Further purification may be achieved by column chromatography.
Visualizing Reaction Pathways and Workflows
Conclusion
This comparative guide provides a theoretical framework for understanding the reactivity of this compound in relation to Phenanthrene-9,10-dicarbonitrile and Pyrene-4,5-dicarbonitrile. Based on the electronic properties of the parent PAH systems, it is predicted that Pyrene-4,5-dicarbonitrile will be the most reactive towards nucleophiles, followed by this compound, and then Phenanthrene-9,10-dicarbonitrile. All three compounds are promising precursors for the synthesis of novel phthalocyanine analogues. The provided general experimental protocols and workflow diagrams serve as a foundation for researchers to begin their experimental investigations into the rich chemistry of these fascinating molecules. Further experimental and computational studies are encouraged to validate and expand upon the predictions made in this guide.
References
- 1. Tuning the HOMO-LUMO gap of pyrene effectively via donor-acceptor substitution: positions 4,5 versus 9,10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revues.imist.ma [revues.imist.ma]
- 3. ftstjournal.com [ftstjournal.com]
- 4. [PDF] METALLOPHTHALOCYANINES: SYNTHESIS, PROPERTIES AND APPLICATIONS – A REVIEW | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Fluoranthene-8,9-dicarbonitrile: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of Fluoranthene-8,9-dicarbonitrile waste.
I. Hazard Assessment and Safety Precautions
Given the absence of specific toxicological data for this compound, it is prudent to handle it with the same precautions as other potentially carcinogenic and environmentally persistent aromatic compounds.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
II. Waste Segregation and Storage
Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.
-
Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
III. Disposal Procedures
The recommended disposal method for compounds like this compound is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Contact a Licensed Waste Disposal Company: Engage a certified hazardous waste management provider to handle the collection, transportation, and disposal of the chemical waste.
-
Provide Chemical Information: Furnish the waste disposal company with all available information about this compound, including its chemical structure and any known or suspected hazards. The lack of a specific Safety Data Sheet (SDS) should be communicated.
-
Packaging for Transport: Follow the instructions provided by the waste disposal company for packaging the waste container for safe transport. This may include secondary containment.
-
Documentation: Complete all necessary waste manifest forms as required by local, state, and federal regulations. Retain copies of all documentation for your records.
-
Schedule Pickup: Arrange for the collection of the hazardous waste by the licensed transporter.
Preferred Disposal Technology:
High-temperature incineration is the generally accepted and most effective method for the destruction of PAHs and related compounds.[5] This process ensures the complete breakdown of the molecule into less harmful components.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent for chemical spills).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Quantitative Data Summary
While no specific quantitative data for the disposal of this compound was found, the following table summarizes key physical and toxicological information for the parent compound, Fluoranthene, which can serve as a conservative reference.
| Parameter | Value (for Fluoranthene) | Source |
| Physical State | Solid | [6] |
| Water Solubility | Very low | [6] |
| Carcinogenicity | Not classifiable as to human carcinogenicity (Group 3) | [7] |
| Environmental Fate | Persistent in the environment, can bioaccumulate | [1][8] |
Note: The addition of dinitrile groups to the fluoranthene structure may alter these properties, likely increasing its polarity and potentially its toxicity.
Experimental Protocols and Methodologies
As no specific experimental protocols for the disposal of this compound were found, the primary methodology is to adhere to established hazardous waste management protocols for analogous chemical compounds. The core of this protocol is the engagement of a professional and licensed hazardous waste disposal service.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. d-nb.info [d-nb.info]
- 3. Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aaqr.org [aaqr.org]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling Fluoranthene-8,9-dicarbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for Fluoranthene-8,9-dicarbonitrile was available at the time of this writing. The following guidance is based on the known hazards of the structurally related parent compound, Fluoranthene, and general best practices for handling aromatic dinitrile compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Compounds in this class are often associated with significant health risks. Based on data from similar compounds, this compound should be handled as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin. It may cause skin and eye irritation and is suspected to be a carcinogen. Additionally, it is expected to be very toxic to aquatic life.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense when handling potentially hazardous materials like this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Nitrile gloves provide good general chemical resistance. However, their effectiveness against aromatic compounds can vary. Double-gloving increases protection. Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected. |
| Eyes/Face | Safety goggles and a face shield | Safety goggles provide essential protection against splashes and airborne particles. A face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or when there is a significant splash risk. |
| Body | Chemical-resistant lab coat | A fully buttoned, long-sleeved lab coat made of a chemical-resistant material should be worn to protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | When handling the solid powder outside of a certified chemical fume hood, or if aerosolization is possible, a NIOSH-approved respirator is necessary. The specific cartridge type should be determined by a workplace hazard assessment, but an organic vapor/acid gas cartridge with a P100 particulate filter is a conservative starting point. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination. All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood.
Caption: Safe Handling and Disposal Workflow
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards of this compound.
-
Don all required PPE as outlined in the table above.
-
Prepare your designated workspace in the chemical fume hood by lining it with absorbent, plastic-backed paper.
-
Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.
-
-
Handling (inside a chemical fume hood):
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Keep the container with the compound covered as much as possible.
-
-
Cleanup and Decontamination:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., acetone, followed by soap and water), and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield and goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, weigh boats, absorbent paper, and any unreacted compound. Place in a clearly labeled, sealed, and chemical-resistant waste container. |
| Liquid Waste | Includes reaction mixtures and solvent rinses. Collect in a sealed, chemical-resistant container. Do not mix with incompatible waste streams. The container must be clearly labeled with the full chemical names of all components. |
| Sharps | Any contaminated needles or other sharps should be placed in a designated sharps container for hazardous chemical waste. |
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound" and any other constituents. Store the sealed waste containers in a designated and secondary containment area until they can be collected by a licensed hazardous waste disposal company. Always follow your institution's specific guidelines for hazardous waste disposal.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
